molecular formula C27H33N3O8 B15563568 Rolitetracycline CAS No. 68060-64-0

Rolitetracycline

Cat. No.: B15563568
CAS No.: 68060-64-0
M. Wt: 527.6 g/mol
InChI Key: IKQRPFTXKQQLJF-IAHYZSEUSA-N
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Description

Rolitetracycline is a derivative of tetracycline in which the amide function is substituted with a pyrrolidinomethyl group. It has a role as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug and a prodrug. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRPFTXKQQLJF-IAHYZSEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20685-78-3 (mononitrate), 7681-32-5 (nitrate)
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID7023568
Record name Rolitetracycline
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Molecular Weight

527.6 g/mol
Source PubChem
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CAS No.

751-97-3
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
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Foundational & Exploratory

The Core Mechanism of Rolitetracycline on the 30S Ribosomal Subunit: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rolitetracycline (B610553), a semisynthetic tetracycline (B611298) antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the 30S ribosomal subunit. By reversibly binding to a specific site on the 16S rRNA component of the 30S subunit, this compound sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage effectively arrests the elongation phase of protein synthesis, thereby inhibiting bacterial growth. This document provides a comprehensive overview of the binding kinetics, structural details of the interaction, and the experimental methodologies employed to elucidate this mechanism.

Introduction

The bacterial ribosome, a 70S complex composed of a 30S and a 50S subunit, is a prime target for a significant portion of clinically relevant antibiotics. The 30S subunit plays a critical role in the initiation and fidelity of protein synthesis by binding mRNA and decoding the genetic information. This compound, like other members of the tetracycline class, selectively inhibits bacterial protein synthesis, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Understanding the precise mechanism of action at a molecular level is paramount for the rational design of novel antibiotics and for combating the growing threat of antibiotic resistance.

Mechanism of Action on the 30S Ribosomal Subunit

The primary mechanism of action of this compound involves its reversible binding to the 30S ribosomal subunit, which in turn prevents the productive binding of aminoacyl-tRNA to the A-site (aminoacyl site) of the ribosome-mRNA complex.[1][4] This action directly inhibits the elongation step of protein synthesis.

Binding to the 16S rRNA

Structural studies, primarily through X-ray crystallography of tetracycline bound to the Thermus thermophilus 30S subunit, have identified a primary, high-affinity binding site for tetracyclines, designated as the Tet-1 site.[5] This site is a pocket formed by helices h31 and h34 of the 16S rRNA. The tetracycline molecule intercalates into this pocket, stabilized by a network of hydrogen bonds and interactions with a magnesium ion.[5] This binding position physically obstructs the path of the incoming aminoacyl-tRNA, preventing its anticodon from interacting with the mRNA codon at the A-site.

While the Tet-1 site is considered the principal site of inhibitory action, several other lower-affinity tetracycline binding sites (Tet-2 to Tet-6) have also been identified on the 30S subunit, involving interactions with both 16S rRNA and ribosomal proteins.[5] However, their contribution to the overall inhibitory effect is thought to be secondary.

Inhibition of Aminoacyl-tRNA Binding

By occupying the Tet-1 site, this compound sterically clashes with the incoming aminoacyl-tRNA. This prevents the stable accommodation of the tRNA in the A-site, a critical step for the addition of the next amino acid to the growing polypeptide chain. This direct blockage of the A-site is the cornerstone of the bacteriostatic effect of tetracyclines.

Conformational Changes in the 30S Subunit

The binding of tetracyclines to the 30S subunit can induce subtle conformational changes in the 16S rRNA. These alterations may further contribute to the inhibition of tRNA binding and the overall disruption of the translational process. Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed to study these conformational dynamics in real-time.

Quantitative Data

Specific quantitative binding data for this compound with the 30S ribosomal subunit is not extensively available in the public domain. However, data for the parent compound, tetracycline, provides a reasonable approximation of the binding affinity.

ParameterValueOrganism/SystemMethodReference
Binding Constant (K) 2.2 x 10⁶ M⁻¹E. coli 30S subunitFluorescence Anisotropy[6]
IC₅₀ (Protein Synthesis) Not Available---
Kᵢ (Inhibition Constant) Not Available---

Note: The provided binding constant is for demeclocycline, a close analog of tetracycline, and is considered representative for the class.

Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the interaction of tetracyclines with the 30S ribosomal subunit.

Filter-Binding Assay

This assay is used to quantify the binding of a radiolabeled ligand (e.g., [³H]-tetracycline) to the ribosome.

Principle: Nitrocellulose membranes bind proteins and protein-ligand complexes, while unbound ligands pass through. By measuring the radioactivity retained on the filter, the amount of bound ligand can be determined.

Detailed Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes or 30S subunits from the desired bacterial strain (e.g., E. coli) through sucrose (B13894) gradient centrifugation.

  • Binding Buffer: Prepare a suitable binding buffer, for example: 20 mM HEPES-KOH (pH 7.6), 150 mM NH₄Cl, 3 mM Mg(OAc)₂, 4 mM β-mercaptoethanol, 0.05 mM spermine, and 2 mM spermidine.[2]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the 30S ribosomal subunits (e.g., 2 µM final concentration) with varying concentrations of radiolabeled tetracycline (e.g., [³H]-tetracycline) in the binding buffer.[2]

    • Incubate the mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.[2]

  • Filtration:

    • Pre-soak nitrocellulose filters (0.45 µm pore size) in cold binding buffer.

    • Assemble the filter apparatus and wash each filter with cold binding buffer.

    • Apply the binding reaction mixture to the filter under vacuum.

    • Wash the filter rapidly with two to three volumes of cold binding buffer to remove unbound ligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Plot the amount of bound ligand as a function of the ligand concentration to determine the binding constant (Kd).

Chemical Footprinting with Dimethyl Sulfate (DMS)

DMS footprinting is used to identify the specific nucleotides in the 16S rRNA that are protected by the binding of tetracycline.

Principle: DMS methylates the N1 position of adenine (B156593) and the N3 position of cytosine in single-stranded RNA. When a ligand binds to the RNA, it can protect these positions from methylation. The sites of methylation can be identified by primer extension, where reverse transcriptase terminates at the modified base.

Detailed Methodology:

  • Complex Formation: Incubate 30S ribosomal subunits with or without tetracycline in a suitable buffer that maintains the ribosome's structural integrity.

  • DMS Modification:

    • Add DMS to the reaction mixture to a final concentration of approximately 0.5-1%.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature to allow for limited methylation.

    • Quench the reaction by adding a solution containing a scavenger such as β-mercaptoethanol.

  • RNA Extraction: Extract the 16S rRNA from the modified ribosomes using a standard phenol-chloroform extraction method.

  • Primer Extension:

    • Anneal a radiolabeled DNA primer to a region of the 16S rRNA downstream of the expected binding site.

    • Perform a reverse transcription reaction using reverse transcriptase and dNTPs. The enzyme will pause or terminate at the sites of DMS modification.

  • Gel Electrophoresis and Analysis:

    • Denature the primer extension products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from unmodified 16S rRNA.

    • Visualize the gel using autoradiography or phosphorimaging.

    • A decrease in the intensity of a band in the tetracycline-treated lane compared to the control lane indicates protection of that nucleotide by the bound antibiotic.

Fe²⁺-Mediated Cleavage

This technique maps the binding site of tetracycline by generating localized hydroxyl radicals that cleave the RNA backbone in proximity to the bound drug.

Principle: Tetracycline chelates divalent metal ions like Mg²⁺. Fe²⁺ can replace Mg²⁺ in this complex. In the presence of a reducing agent (like ascorbate) and hydrogen peroxide (H₂O₂), the Fe²⁺ generates highly reactive hydroxyl radicals that cleave the nearby RNA backbone.

Detailed Methodology:

  • Complex Formation: Incubate 70S ribosomes or 30S subunits with tetracycline in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂).[7]

  • Cleavage Reaction:

    • Add FeCl₂ to the reaction mixture (e.g., 125 µM final concentration) and incubate briefly.[7]

    • Add sodium ascorbate (B8700270) (e.g., 625 µM final concentration).[7]

    • Initiate the cleavage by adding H₂O₂ (e.g., 625 µM final concentration) and incubate for a defined period (e.g., 10 minutes) at room temperature.[7]

    • Stop the reaction by adding a quenching agent like thiourea (B124793) or by immediately proceeding to RNA extraction.

  • Analysis: The cleavage sites are then identified using primer extension analysis as described for DMS footprinting.

Visualizations

Signaling Pathways and Logical Relationships

Rolitetracycline_Mechanism Mechanism of Action of this compound on the 30S Ribosomal Subunit cluster_ribosome 30S Ribosomal Subunit 16S_rRNA 16S rRNA A_Site A-Site 16S_rRNA->A_Site Forms part of Ribosomal_Proteins Ribosomal Proteins This compound This compound This compound->16S_rRNA Binds to Tet-1 site This compound->A_Site Sterically blocks Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_Site Binds to Protein_Synthesis_Elongation Protein Synthesis Elongation A_Site->Protein_Synthesis_Elongation Enables Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Elongation->Bacterial_Growth_Inhibition Inhibition leads to

Caption: this compound's mechanism of action on the 30S subunit.

Experimental Workflows

Filter_Binding_Workflow Filter-Binding Assay Workflow Prepare_Ribosomes 1. Prepare 30S Subunits Binding_Reaction 3. Incubate 30S Subunits with Ligand Prepare_Ribosomes->Binding_Reaction Prepare_Ligand 2. Prepare Radiolabeled This compound Prepare_Ligand->Binding_Reaction Filtration 4. Filter through Nitrocellulose Membrane Binding_Reaction->Filtration Washing 5. Wash to Remove Unbound Ligand Filtration->Washing Quantification 6. Quantify Radioactivity Washing->Quantification Data_Analysis 7. Determine Binding Constant (Kd) Quantification->Data_Analysis

Caption: Workflow for the filter-binding assay.

Footprinting_Workflow DMS Footprinting Workflow Complex_Formation 1. Form 30S-Rolitetracycline Complex DMS_Modification 2. Modify with DMS Complex_Formation->DMS_Modification RNA_Extraction 3. Extract 16S rRNA DMS_Modification->RNA_Extraction Primer_Extension 4. Primer Extension with Reverse Transcriptase RNA_Extraction->Primer_Extension Gel_Electrophoresis 5. Analyze on Sequencing Gel Primer_Extension->Gel_Electrophoresis Identify_Protection 6. Identify Protected Nucleotides Gel_Electrophoresis->Identify_Protection

Caption: Workflow for DMS footprinting.

Conclusion

This compound's mechanism of action on the 30S ribosomal subunit is a well-characterized example of targeted antibiotic activity. By binding to a specific site on the 16S rRNA, it effectively inhibits protein synthesis by preventing the binding of aminoacyl-tRNA to the A-site. The detailed understanding of this mechanism, facilitated by a suite of biochemical and structural biology techniques, provides a solid foundation for the development of new antibacterial agents that can overcome existing resistance mechanisms. Further research focusing on the subtle structural and dynamic consequences of this compound binding may reveal additional avenues for therapeutic intervention.

References

An In-Depth Technical Guide to Rolitetracycline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1] It is a prodrug of tetracycline, designed for parenteral administration, offering increased water solubility.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial activity of this compound. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented, adhering to standardized methodologies.

Chemical Structure and Identification

This compound, chemically known as N-(Pyrrolidinomethyl)tetracycline, is synthesized through a Mannich condensation of tetracycline with formaldehyde (B43269) and pyrrolidine.[4] This modification of the C-2 carboxamide group of tetracycline enhances its water solubility.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
CAS Number 751-97-3
Molecular Formula C₂₇H₃₃N₃O₈
Molecular Weight 527.57 g/mol
InChI InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
InChIKey IKQRPFTXKQQLJF-IAHYZSEUSA-N
SMILES C[C@]1(O)C2=C(C(=O)c3cccc(O)c31)C(=O)[C@H]1--INVALID-LINK--C(O)=C(C(=O)NCN2CCCC2)C1(O)O
Synonyms Pyrrolidinomethyltetracycline, Reverin, Syntetrin, Velacycline

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Yellow to orange solid
Melting Point 163.5 °C
Water Solubility 555,000 mg/L
pKa 7.4
LogP (Octanol-Water Partition Coefficient) -0.320 to 0.05

Mechanism of Action and Antibacterial Spectrum

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5] The molecule passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit.[6] This binding event physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[6]

Rolitetracycline_Mechanism_of_Action cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm This compound This compound OuterMembrane Outer Membrane (Porin Channel) This compound->OuterMembrane Passive Diffusion BacterialCell Bacterial Cell Ribosome30S 30S Ribosomal Subunit OuterMembrane->Ribosome30S Binding Cytoplasm Cytoplasm A_Site A-Site Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Prevented ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3] However, comprehensive and recent data on its minimum inhibitory concentrations (MICs) against a wide range of clinical isolates are limited. The available data indicates activity against Staphylococcus aureus and Escherichia coli.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli20 serotypes<0.012 (for 27 out of 20 strains in serum)
Staphylococcus aureus16 strainsVaries (bactericidal concentrations are at least 4x higher than bacteriostatic)
Pseudomonas aeruginosa-Data not available
Enterococcus faecalis-Data not available
Anaerobic bacteria-Data not available

Experimental Protocols

Synthesis of this compound

The following protocol is based on the Mannich reaction described in the patent literature.

Synthesis_Workflow Tetracycline Tetracycline Reaction Mannich Condensation (tert-butyl alcohol) Tetracycline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve tetracycline base in tert-butyl alcohol.

  • Reagent Addition: To the stirred solution, add formaldehyde (as a solution or paraformaldehyde) followed by the slow addition of pyrrolidine. The reaction is typically carried out at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the consumption of the starting material is complete.

  • Isolation: Upon completion, the product, this compound, may precipitate from the reaction mixture. The solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Determination of Physicochemical Properties

This protocol adheres to the general principles outlined in pharmacopeias.[1][7][8]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

This method is based on the WHO guidelines for biopharmaceutics classification.[9]

  • Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of purified water (or buffer of a specific pH).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

This is a standard method for determining the dissociation constant of ionizable compounds.[10][11]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: The pH is recorded after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]

MIC_Determination_Workflow PrepareInoculum Prepare Standardized Bacterial Inoculum InoculatePlate Inoculate Microtiter Plate (with drug dilutions and bacteria) PrepareInoculum->InoculatePlate SerialDilution Prepare Serial Dilutions of this compound SerialDilution->InoculatePlate Incubation Incubate at 37°C for 18-24 hours InoculatePlate->Incubation ReadResults Visually Inspect for Bacterial Growth Incubation->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC

References

The Enduring Broad-Spectrum Efficacy of Rolitetracycline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic.[1][2][3] It is a prodrug of tetracycline, designed for parenteral administration, which allows for achieving high concentrations in the body when oral administration is not feasible.[4][5] Like other tetracyclines, this compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. This technical guide provides an in-depth analysis of the broad-spectrum activity of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

Quantitative data on the in vitro activity of this compound is primarily available from studies conducted when the antibiotic was more commonly in use. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against key bacterial species. It is important to note that comprehensive, recent datasets on a wide variety of clinical isolates are limited in publicly available literature.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against Escherichia coli

ParameterConcentration (µg/mL)Reference
Minimal Bacteriostatic Concentration (in bouillon)Average was twice as low as MBC
Minimal Bactericidal Concentration (in bouillon)Not explicitly stated, but on average twice the MBC
Minimal Inhibitory Concentration (MIC) in serumSignificantly lower than in bouillon; < 0.012 µg/mL for the majority of strains tested

Table 2: Minimum Inhibitory and Bactericidal Concentrations of this compound against Staphylococcus aureus

ParameterConcentration (µg/mL)Reference
Minimal Bacteriostatic Concentration (in bouillon)On average at least four times lower than MBC
Minimal Bactericidal Concentration (in bouillon)Substantially higher than the MIC
Effect of SerumDid not significantly improve MIC or MBC

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The process begins with the passive diffusion of the antibiotic through porin channels in the bacterial membrane. Once inside the cytoplasm, this compound reversibly binds to the 30S ribosomal subunit. This binding event physically blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro activity of this compound is primarily determined through standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically water, at a known concentration.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the this compound stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the microtiter plate. Each well will contain a different concentration of the antibiotic. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.

  • Inoculum Preparation: The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control). The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Conclusion

References

Discovery and synthesis of Rolitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Rolitetracycline

Introduction

This compound, a significant member of the tetracycline (B611298) class of antibiotics, represents a key advancement in the development of semi-synthetic antibacterial agents. First synthesized in 1958 by Bristol-Myers Laboratories, it was the first semi-synthetic tetracycline to be introduced.[1][2][3][4] Developed as a prodrug of tetracycline, its primary advantage is its high water solubility, which makes it suitable for parenteral (intravenous or intramuscular) administration in severe infections where high antibiotic concentrations are required or oral administration is not feasible.[5] this compound is formed through a Mannich condensation of tetracycline with formaldehyde (B43269) and pyrrolidine (B122466). This modification enhances bioavailability compared to its parent compound, tetracycline.

This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and pharmacokinetics of this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a yellow to orange solid compound with distinct physical and chemical characteristics that facilitate its use as a parenteral antibiotic. Its key properties are summarized below.

PropertyValueSource
IUPAC Name (2Z,4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-2-{hydroxy[(pyrrolidin-1-ylmethyl)amino]methylene}-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,3,12(2H,4H,5H)-trionePubChem
Synonyms Pyrrolidinomethyltetracycline, N-(Pyrrolidinomethyl)tetracycline, Reverin, SyntetrinPubChem, CymitQuimica, IUPHAR/BPS
CAS Number 751-97-3AG Scientific, TOKU-E
Chemical Formula C₂₇H₃₃N₃O₈CymitQuimica, AG Scientific, TOKU-E
Molecular Weight 527.57 g/mol CymitQuimica, AG Scientific
Appearance Yellow to orange solidTOKU-E
Solubility Highly soluble in water (approx. 1 g/mL); partially soluble in ethanol (B145695) and methanol.MERCK INDEX (1996) via PubChem, ChemicalBook
Storage -20°CAG Scientific, TOKU-E

Synthesis of this compound

The synthesis of this compound is achieved through the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. In this specific application, tetracycline is reacted with formaldehyde and a secondary amine, pyrrolidine.

An improved and more efficient method involves the pre-formation of N,N'-methylene-bis-pyrrolidine, which is then reacted with tetracycline and formaldehyde. This process reportedly gives better yields, reduces the formation of water during synthesis, and avoids potential degradation of tetracycline by the basicity of pyrrolidine.

G Tetracycline Tetracycline Mannich_Reaction Mannich Condensation Tetracycline->Mannich_Reaction + Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction + Pyrrolidine Pyrrolidine Pyrrolidine->Mannich_Reaction + This compound This compound Mannich_Reaction->this compound Yields

Caption: Synthesis of this compound via Mannich Condensation.

Experimental Protocol: Synthesis via Mannich Reaction

The following protocol is a representative method for the synthesis of this compound.

Materials:

  • Tetracycline base

  • Pyrrolidine

  • Formaldehyde (37% solution in water) or Paraformaldehyde

  • tert-Butyl alcohol (solvent)

  • Methylene (B1212753) chloride (solvent for improved method)

  • Diethyl ether or other suitable non-polar solvent for precipitation

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve tetracycline base in tert-butyl alcohol. The mixture should be stirred continuously.

  • Addition of Reagents: To the stirred solution, add pyrrolidine followed by the dropwise addition of formaldehyde solution. The reaction is typically carried out at ambient temperature (20-25°C).

  • Reaction Time: Allow the reaction to proceed with stirring for several hours until completion. The progress can be monitored using an appropriate chromatographic technique (e.g., HPLC).

  • Isolation of Product: Once the reaction is complete, the product, this compound, is precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

  • Purification: The precipitated solid is collected by filtration, washed with the non-polar solvent to remove unreacted starting materials and impurities, and then dried under vacuum.

  • Characterization: The final product's identity and purity (>98%) can be confirmed using techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Improved Method Variation:

  • Pre-formation of Methylene-bis-pyrrolidine: React formaldehyde or paraformaldehyde with pyrrolidine by heating in an inert organic solvent (e.g., ethanol) under reflux. The resulting N,N'-methylene-bis-pyrrolidine can be purified by distillation.

  • Final Reaction: Add the pre-formed methylene-bis-pyrrolidine to a mixture of tetracycline base and formaldehyde in an inert solvent like methylene chloride at ambient temperature.

  • Workup: Follow steps 4-6 from the standard procedure for isolation, purification, and characterization.

Mechanism of Action

As a member of the tetracycline family, this compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. It is considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.

The mechanism involves the following steps:

  • Prodrug Activation: After administration, this compound acts as a prodrug and hydrolyzes in the body to release the active tetracycline molecule.

  • Bacterial Entry: The active tetracycline passively diffuses through porin channels in the outer membrane of susceptible Gram-negative bacteria and through the cell wall of Gram-positive bacteria.

  • Ribosomal Binding: Inside the bacterial cell, tetracycline reversibly binds to the 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding action physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is effectively halted.

G cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein Protein Synthesis (Elongation) Ribosome->Protein Translates tRNA aminoacyl-tRNA tRNA->Ribosome Binds to A-site mRNA mRNA This compound This compound This compound->Ribosome Enters Cell & Binds to 30S Block X Block->tRNA

Caption: this compound inhibits bacterial protein synthesis.

Pharmacokinetics

This compound is classified as a Group 1 tetracycline, characterized by its parenteral route of administration. Its pharmacokinetic profile is tailored for situations requiring rapid achievement of high antibiotic concentrations.

ParameterValue / DescriptionSpeciesSource
Administration Parenteral (Intravenous, Intramuscular)Human, various animals
Bioavailability Not applicable for parenteral administration. Improved over oral tetracycline.-
Plasma Half-life (t½) 5–8 hoursHuman
1.51 hoursSheep
3.06 hoursPigs
2.18 hoursRabbits
4.33 hoursChickens
Metabolism Minimal metabolism.Human
Elimination Primarily excreted in urine (~50% unchanged) and feces.Human
Peak Plasma Conc. 4–6 mg/L (after 350 mg IV dose)Human

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., E. coli, S. aureus) standardized to ~5 x 10⁵ CFU/mL

  • Incubator (35-37°C)

  • Plate reader or visual assessment tools

Procedure:

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (1 through 12), bringing the final volume in each well to 100 µL. This halves the drug concentration in each well to the final test concentration.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria (i.e., the first clear well). This can be assessed visually or by using a plate reader to measure optical density.

G Start Start: Prepare Bacterial Inoculum & this compound Stock Step1 Perform 2-Fold Serial Dilution of this compound in 96-Well Plate Start->Step1 Step2 Inoculate All Wells with Standardized Bacterial Culture Step1->Step2 Step3 Incubate Plate (18-24 hours at 37°C) Step2->Step3 Decision Assess Bacterial Growth (Visual or OD Reading) Step3->Decision End Determine MIC: Lowest Concentration with No Growth Decision->End

Caption: Experimental workflow for MIC determination.

References

Methodological & Application

Application Notes and Protocols for Rolitetracycline in Fluorescence Microscopy of Bone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of rolitetracycline (B610553) as a fluorescent label for bone histomorphometry. This document details the underlying principles, experimental protocols, and data interpretation, offering valuable insights for studies in bone biology, pharmacology, and drug development.

Introduction to this compound Bone Labeling

This compound is a semisynthetic, broad-spectrum tetracycline (B611298) antibiotic that exhibits intrinsic fluorescence.[1][2] Like other tetracyclines, it has a high affinity for calcium and chelates with it, leading to its incorporation into newly forming bone mineral at sites of active mineralization.[3] This property makes this compound an invaluable tool for dynamic bone histomorphometry, allowing for the visualization and quantification of bone formation over time. When administered in vivo, this compound deposits at the mineralization front, creating a fluorescent label that can be detected in undecalcified bone sections using fluorescence microscopy.

Mechanism of Action

Tetracyclines, including this compound, bind to hydroxyapatite (B223615), the primary mineral component of bone.[4] This binding is a physicochemical adsorption process. The this compound molecule, with its multiple hydroxyl and keto-oxygenic groups, is thought to orient itself perpendicularly to the hydroxyapatite surface, forming hydrogen bonds. This stable incorporation at sites of active bone formation allows for the precise demarcation of newly mineralized tissue.

Beyond its role as a passive label, tetracyclines can also modulate bone cell activity. Studies have shown that tetracyclines can influence osteoblast differentiation and function through the Wnt and Hedgehog signaling pathways, and they may also inhibit bone resorption by affecting osteoclast activity.[5] For drug development professionals, it is crucial to consider these potential biological effects of this compound when designing and interpreting studies.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and other commonly used tetracycline-based bone labels.

Table 1: Fluorescence Properties of Tetracycline Derivatives in Bone

FluorochromeExcitation Range (nm)Emission Maximum (nm)Relative Fluorescence Intensity
This compound ~390 - 4905290.34
Tetracycline~390 - 4905291.00
Chlortetracycline~390 - 4905100.24
Doxycycline (B596269)~390 - 4905290.24
Oxytetracycline~390 - 490Not specified0.59
Demeclocycline~390 - 490Not specified0.82
Methacycline~390 - 490Not specified0.55

Note: The excitation range is based on typical filter sets used for tetracycline fluorescence. The relative fluorescence intensity is compared to tetracycline.

Table 2: In Vivo Administration of this compound

ParameterRecommendation
Animal Model Rat (Wistar)
Administration Route Subcutaneous (s.c.) injection
Dosage 30 mg/kg body weight
Vehicle Sterile Water for Injection
Frequency Single injection per labeling period

Table 3: Binding Affinity of Tetracyclines to Hydroxyapatite

Tetracycline DerivativeBinding Affinity (Kd)Method
This compoundNot explicitly found in literature-
TetracyclineAdsorption is reversible and Langmuirian from ethanol (B145695) and p-dioxaneAdsorption Isotherm Analysis
OxytetracyclineHighest affinity among TC, OTC, and CTC in a computational studyDensity Functional Theory
Doxycycline and MinocyclineMinocycline exhibits higher adsorption energy than doxycycline and tetracyclineComputational and Experimental Adsorption Studies

Experimental Protocols

Protocol for In Vivo Administration of this compound

This protocol is designed for a single labeling event in a rat model. For dynamic histomorphometry with double labeling, this protocol should be repeated with a defined interval (e.g., 10-14 days) between injections.

Materials:

  • This compound powder

  • Sterile Water for Injection

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is soluble in water.

    • In a sterile environment (e.g., a laminar flow hood), dissolve this compound powder in Sterile Water for Injection to a final concentration of 10 mg/mL. Gentle warming and ultrasonic agitation may be required to fully dissolve the powder.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the stock solution at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Animal Dosing:

    • Calculate the required volume of the this compound solution based on the animal's body weight to achieve a dose of 30 mg/kg.

    • Administer the solution via subcutaneous injection.

Protocol for Undecalcified Bone Tissue Processing

This protocol describes the embedding of bone samples in polymethyl methacrylate (B99206) (PMMA) for the preservation of the mineralized matrix and fluorescent labels.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Graded series of ethanol (70%, 80%, 90%, 95%, 100%)

  • Xylene (or other clearing agents)

  • Polymethyl methacrylate (PMMA) embedding kit (e.g., Technovit 9100)

  • Embedding molds

Procedure:

  • Fixation:

    • Immediately after harvesting, fix the bone specimens in 10% NBF for 24-48 hours at 4°C. The volume of fixative should be at least 10 times the volume of the tissue.

  • Dehydration:

    • Wash the samples in running tap water for 1 hour.

    • Dehydrate the specimens through a graded series of ethanol at room temperature with gentle agitation:

      • 70% Ethanol: 2-3 days

      • 80% Ethanol: 2-3 days

      • 90% Ethanol: 2-3 days

      • 95% Ethanol: 2-3 days

      • 100% Ethanol: 3 changes, 2-3 days each

  • Clearing (Defatting):

    • Immerse the samples in two changes of xylene for 1-2 days each at room temperature.

  • Infiltration with PMMA:

    • Prepare the PMMA infiltration solution according to the manufacturer's instructions.

    • Infiltrate the specimens with the PMMA solution under vacuum.

      • 50:50 Xylene:PMMA solution for 2-3 days.

      • 100% PMMA solution for 3-5 days, changing the solution once.

  • Embedding:

    • Place the infiltrated specimen in an embedding mold and fill it with fresh polymerization-ready PMMA solution.

    • Polymerize the resin according to the manufacturer's instructions, typically at 37°C until the block is hard.

Protocol for Sectioning and Mounting

Materials:

  • Heavy-duty microtome with a tungsten carbide knife or a grinding system (e.g., Exakt)

  • Microscope slides

  • Mounting medium

Procedure:

  • Sectioning:

    • Microtomy: For thinner sections (5-10 µm), use a heavy-duty microtome. Ensure the blade is sharp and securely clamped.

    • Grinding: For thicker sections (20-100 µm), which can enhance the fluorescence signal, use a cutting and grinding system.

  • Mounting:

    • Mount the sections on microscope slides.

    • Coverslip with a non-aqueous mounting medium.

Protocol for Fluorescence Microscopy

Equipment:

  • Fluorescence microscope equipped with a suitable filter set.

Procedure:

  • Filter Set Selection:

    • Based on the fluorescence properties of this compound, a standard DAPI or a custom filter set is recommended:

      • Excitation Filter: ~390-440 nm (Violet-Blue)

      • Dichroic Mirror: ~455 nm

      • Emission Filter: Longpass ~475 nm or a bandpass filter centered around 529 nm (e.g., 525/50 nm).

  • Image Acquisition:

    • Use a low magnification objective (e.g., 10x or 20x) to locate the regions of interest.

    • Switch to a higher magnification for detailed imaging and analysis.

    • Capture images using a sensitive digital camera.

Visualizations

Signaling Pathways

G cluster_wnt Wnt Signaling Pathway Tetracyclines Tetracyclines Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 GSK-3β GSK-3β β-catenin β-catenin TCF/LEF TCF/LEF Osteoblast Differentiation Osteoblast Differentiation

G cluster_hedgehog Hedgehog Signaling Pathway Tetracyclines Tetracyclines Hedgehog Ligand Hedgehog Ligand Patched Patched Smoothened Smoothened Gli Gli Osteoblast Differentiation Osteoblast Differentiation

Experimental Workflow

G In Vivo this compound Administration In Vivo this compound Administration Bone Sample Harvesting Bone Sample Harvesting In Vivo this compound Administration->Bone Sample Harvesting Fixation Fixation Bone Sample Harvesting->Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing PMMA Infiltration PMMA Infiltration Clearing->PMMA Infiltration PMMA Embedding PMMA Embedding PMMA Infiltration->PMMA Embedding Sectioning Sectioning PMMA Embedding->Sectioning Fluorescence Microscopy Fluorescence Microscopy Sectioning->Fluorescence Microscopy Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis

References

Application Note and Protocol: Preparation of Rolitetracycline Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working in cell culture environments.

Introduction: Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic.[1][2][3] It functions by inhibiting protein synthesis in bacteria, making it effective against a variety of gram-positive and gram-negative bacteria.[2] Its mechanism of action involves diffusing through bacterial porin channels and reversibly binding to the 30S ribosomal subunit.[4] This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting protein synthesis and exhibiting a bacteriostatic effect. In cell culture, this compound is primarily used to prevent or eliminate bacterial contamination. As a prodrug of tetracycline, its unique chemical structure enhances its solubility and bioavailability. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and storage properties of this compound.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₂₇H₃₃N₃O₈
Molecular Weight 527.57 g/mol
Appearance Yellow to orange or light brown to brown solid powder

| Purity | Typically >95% | |

Table 2: this compound Solubility

Solvent Concentration Notes Source
Water 10 mg/mL (18.95 mM) May require ultrasonic treatment and warming to fully dissolve.
Ethanol Partially Soluble -

| Methanol | Partially Soluble | - | |

Table 3: Recommended Storage Conditions

Form Temperature Duration Notes Source
Powder -20°C 3 years Store protected from light.
Stock Solution -20°C 1 month Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light.

| Stock Solution | -80°C | 6 months | Recommended for longer-term storage. Protect from light. | |

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, nuclease-free water (e.g., water for injection or cell culture grade water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

  • Sterile syringes (5 mL or 10 mL)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow for Stock Solution Preparation

Rolitetracycline_Stock_Prep Workflow for this compound Stock Solution Preparation start Start: Assemble Materials and PPE weigh 1. Weigh this compound Powder Aseptically start->weigh add_solvent 2. Add Sterile Water to a Conical Tube weigh->add_solvent transfer 3. Transfer Powder to Solvent add_solvent->transfer dissolve 4. Dissolve Powder (Vortex / Sonicate) transfer->dissolve sterilize 5. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize aliquot 6. Aliquot into Sterile Tubes sterilize->aliquot store 7. Store Aliquots (-20°C or -80°C) aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Protocol for a 10 mg/mL Stock Solution

This protocol describes the preparation of 10 mL of a 10 mg/mL this compound stock solution. Adjust volumes as needed.

  • Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

  • Weighing: Tare a sterile weighing boat on a calibrated analytical balance. Aseptically weigh 100 mg of this compound powder.

  • Solvent Addition: Using a sterile pipette, add 10 mL of sterile, nuclease-free water to a sterile 15 mL conical tube.

  • Dissolving: Carefully transfer the weighed powder into the conical tube containing the water.

  • Mixing: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, use an ultrasonic water bath for 5-15 minutes or warm the solution slightly to 37°C to aid dissolution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. Do not autoclave tetracycline solutions , as heat can cause degradation.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, light-protecting microcentrifuge tubes or cryovials. This prevents contamination of the entire stock and minimizes damage from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

Quality Control
  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Sterility Test: Before use, a small sample of the stock solution can be incubated in sterile nutrient broth to check for any bacterial or fungal contamination.

  • pH Check: The pH of the final solution should be recorded, although this compound is noted to have pH instability, particularly limiting its use to parenteral administration in vivo.

Application Protocol: Using this compound in Cell Culture

This compound is typically used as a preventative antibiotic in cell culture. The optimal working concentration can vary depending on the cell type and experimental conditions.

  • Determining Working Concentration: A typical starting working concentration for tetracycline-class antibiotics is around 10 µg/mL. However, it is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For example, concentrations of 1, 10, or 100 µM have been used in experiments with a murine hematopoietic progenitor cell line.

  • Dilution of Stock Solution:

    • Thaw one aliquot of the this compound stock solution at room temperature, protected from light.

    • To achieve a final concentration of 10 µg/mL in 100 mL of cell culture medium, add 100 µL of the 10 mg/mL stock solution.

    • Calculation: (Final Conc. × Final Vol.) = (Stock Conc. × Stock Vol.) (10 µg/mL × 100 mL) = (10,000 µg/mL × V₂) V₂ = 1000 / 10,000 = 0.1 mL = 100 µL

  • Application: Add the calculated volume of this compound to your complete cell culture medium and mix gently before adding to your cells.

Mechanism of Action Visualization

The diagram below illustrates the general mechanism by which this compound inhibits bacterial protein synthesis.

Rolitetracycline_MOA Mechanism of Action of this compound roli This compound porin Bacterial Porin Channel roli->porin Passively Diffuses ribosome 30S Ribosomal Subunit porin->ribosome Reversibly Binds to binding_site Acceptor Site (A-site) on mRNA-Ribosome Complex ribosome->binding_site Prevents Binding at trna aminoacyl-tRNA trna->binding_site Attempts to Bind inhibition Protein Synthesis Inhibited binding_site->inhibition

Caption: this compound inhibits bacterial protein synthesis.

References

Rolitetracycline: Applications and Protocols for Molecular and Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rolitetracycline (B610553) is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic.[1] As a prodrug of tetracycline, it is designed for parenteral administration and is characterized by improved bioavailability compared to its parent compound.[2] In the realm of molecular and cellular biology, its primary and most well-documented application is the inhibition of protein synthesis.[3] While its use as a direct tool in molecular biology research is less common than other tetracycline derivatives like doxycycline (B596269), its mechanism of action provides a basis for several experimental applications.

Primary Application: Inhibition of Protein Synthesis

This compound exerts its biological effect by binding to the 30S ribosomal subunit in prokaryotes, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[4] This action effectively stalls protein synthesis.[5] This mechanism makes it a useful tool for studying the effects of protein synthesis inhibition on various cellular processes.

Potential Application: Inducible Gene Expression Systems (Tet-On/Tet-Off)

The tetracycline-inducible (Tet-On/Tet-Off) gene expression system is a powerful tool for controlling gene expression in eukaryotic cells. This system relies on the binding of a tetracycline or its derivatives to a tetracycline repressor protein (TetR) or a reverse TetR (rtetR) to control the transcription of a target gene. While doxycycline is the most commonly used inducer for these systems, this compound, as a tetracycline derivative, could potentially be used as an alternative effector molecule. However, its efficacy and optimal concentration for this application have not been extensively documented in the scientific literature. Researchers wishing to explore this possibility should perform thorough validation experiments.

Other Potential Applications

Given that some tetracycline derivatives exhibit activities beyond their antibiotic effects, such as the induction of apoptosis in certain cell types, this compound could be investigated for similar non-antibiotic cellular effects.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound in a cellular context.

ParameterCell LineValueReference
Cytotoxicity (CC50)CCRF-CEM45.5 μM[7]
Effective Concentration RangeMurine hematopoietic progenitor cell line 32D cl 3 1, 10, 100 μM[8]

Experimental Protocols

Protocol 1: Inhibition of Protein Synthesis in Mammalian Cell Culture

This protocol describes a general procedure for using this compound to inhibit protein synthesis in a mammalian cell line. Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Complete cell culture medium appropriate for the cell line of interest

  • Mammalian cell line of interest

  • Sterile serological pipettes, centrifuge tubes, and other cell culture consumables

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, deionized water to dissolve the powder and create a stock solution of a desired concentration (e.g., 10 mM). This compound is soluble in water.[2]

    • Gently vortex to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Seed the mammalian cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.

    • Incubate the cells overnight to allow for attachment.

  • Treatment with this compound:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A starting range of 1-100 µM can be tested based on available data.[8]

    • Include a vehicle control (medium with the same volume of sterile water used to dilute the this compound stock).

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Assessment of Protein Synthesis Inhibition:

    • Protein synthesis inhibition can be assessed using various methods, such as:

      • Metabolic labeling: Incubate cells with a labeled amino acid (e.g., ³⁵S-methionine or ³H-leucine) for a short period at the end of the this compound treatment. Measure the incorporation of the labeled amino acid into newly synthesized proteins.

      • Western blotting: Analyze the expression levels of a specific protein with a short half-life.

      • Cell viability/proliferation assays: Assays such as MTT or trypan blue exclusion can be used to assess the downstream effects of protein synthesis inhibition on cell health.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Adapted from general tetracycline protocols)

This protocol provides a framework for assessing the direct inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mix

  • This compound stock solution

  • Appropriate buffers and reagents for the specific cell-free system

  • Detection reagents for the reporter protein

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube or a microplate well, combine the components of the cell-free system according to the manufacturer's instructions.

    • Add this compound at a range of final concentrations. Include a no-drug control.

    • Initiate the reaction by adding the DNA template.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the cell-free system (usually 37°C) for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction and measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

    • Plot the inhibition data to determine the IC50 value of this compound in the cell-free system.

Visualizations

Rolitetracycline_Mechanism cluster_cell Inside Bacterial Cell This compound This compound porin Porin Channel This compound->porin Enters cell via bacterial_cell Bacterial Cell ribosome_30s 30S Ribosomal Subunit porin->ribosome_30s Binds to inhibition Inhibition aminoacyl_trna Aminoacyl-tRNA aminoacyl_trna->ribosome_30s Binding blocked protein_synthesis Protein Synthesis inhibition->protein_synthesis Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Tet_On_System cluster_no_drug Absence of Inducer cluster_with_drug Presence of Inducer rtTA_inactive rtTA (inactive) TRE Tetracycline Response Element (TRE) rtTA_inactive->TRE Cannot bind rtTA_active rtTA (active) rtTA_inactive->rtTA_active Activates GeneX Gene of Interest transcription_off Transcription OFF GeneX->transcription_off Results in This compound This compound (or Doxycycline) This compound->rtTA_inactive Binds to TRE2 TRE rtTA_active->TRE2 Binds to GeneX2 Gene of Interest transcription_on Transcription ON GeneX2->transcription_on Results in

Caption: The Tet-On inducible gene expression system workflow.

References

Application Notes and Protocols for Parenteral Administration of Rolitetracycline in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic primarily formulated for parenteral administration.[1][2][3][4] Its enhanced water solubility makes it suitable for intravenous and intramuscular use, particularly in research settings where precise dosing and rapid bioavailability are required.[1] These application notes provide detailed protocols for the parenteral administration of this compound in common animal research models, including mice, rats, and rabbits. The information compiled herein is intended to guide researchers in designing and executing pharmacokinetic, toxicological, and efficacy studies.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The drug passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit. This binding action physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.

Signaling Pathway of this compound

Rolitetracycline_Mechanism cluster_bacterium Bacterial Cell Rolitetracycline_ext This compound (Extracellular) Porin Porin Channel Rolitetracycline_ext->Porin Passive Diffusion Rolitetracycline_int This compound (Intracellular) Porin->Rolitetracycline_int Ribosome_30S 30S Ribosomal Subunit Rolitetracycline_int->Ribosome_30S Binds to Protein_synthesis Protein Synthesis tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding Blocked No_Protein Inhibition of Protein Synthesis Protein_synthesis->No_Protein Inhibited by This compound Sepsis_Workflow start Start prepare_bacteria Prepare S. aureus Inoculum start->prepare_bacteria infect_mice Induce Sepsis in Mice (IP or IV Injection) prepare_bacteria->infect_mice group_assignment Assign Mice to Treatment and Control Groups infect_mice->group_assignment treat_this compound Administer this compound (Parenteral Route) group_assignment->treat_this compound Treatment Group treat_vehicle Administer Vehicle (Control) group_assignment->treat_vehicle Control Group monitor Monitor Clinical Signs and Survival treat_this compound->monitor treat_vehicle->monitor collect_samples Collect Blood and Tissues at Predetermined Timepoints monitor->collect_samples bacterial_load Determine Bacterial Load (CFU counts) collect_samples->bacterial_load analyze_data Analyze Survival Data and Bacterial Burden bacterial_load->analyze_data end End analyze_data->end

References

Rolitetracycline: A Fluorescent Probe for Unveiling Calcium Phosphate Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rolitetracycline (B610553), a semisynthetic tetracycline (B611298) antibiotic, serves as a valuable fluorescent probe for the detection and quantification of calcium phosphate (B84403) deposits in biological systems. Its intrinsic ability to chelate divalent metal cations, particularly calcium, results in a significant enhancement of its fluorescence upon binding to hydroxyapatite, the primary mineral component of bone and pathological calcifications. This property makes this compound a powerful tool for visualizing and assessing bone formation, remodeling, and the progression of diseases associated with ectopic calcification.

The mechanism underlying this fluorescence enhancement involves the formation of a rigid this compound-calcium complex. In its unbound state in aqueous solution, the this compound molecule has rotational freedom, which leads to non-radiative decay of the excited state and consequently, low fluorescence. Upon binding to the crystalline structure of calcium phosphate, the molecule becomes more planar and rigid, restricting these non-radiative decay pathways and leading to a marked increase in fluorescence quantum yield. Specifically, the calcium ions are chelated by the oxygen atoms of the BCD ring system of the tetracycline molecule, a conformational change that stabilizes the excited state and promotes radiative decay in the form of fluorescence.

Compared to other tetracycline derivatives, this compound exhibits a moderate fluorescence intensity. While tetracycline itself is the brightest, this compound offers a distinct advantage in certain experimental contexts due to its unique chemical properties and potential for specific labeling protocols. Its fluorescence emission peak, when bound to calcified tissue, is approximately 529 nm.[1]

Quantitative Data

PropertyValueReference
Relative Fluorescence Intensity (compared to Tetracycline)0.34[1]
Emission Peak (bound to bone)529 nm[1]

Experimental Protocols

In Vitro Staining of Calcified Cell Cultures

This protocol is designed for the fluorescent labeling of calcium phosphate deposits in cell cultures, such as osteoblasts or vascular smooth muscle cells induced to calcify.

Materials:

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Formaldehyde (B43269) (4% in PBS) for fixation

  • Distilled water

  • Fluorescence microscope with appropriate filter sets (e.g., excitation around 450-490 nm, emission around 515-565 nm)

Procedure:

  • Cell Culture and Induction of Calcification: Culture cells under conditions that promote the formation of calcium phosphate deposits.

  • Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS to remove the fixative.

  • Staining: Prepare a 10 µg/mL working solution of this compound in cell culture medium or PBS. Incubate the fixed cells with the this compound solution for 20 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove unbound this compound.

  • Imaging: Mount the coverslips with an appropriate mounting medium and visualize the fluorescence using a fluorescence microscope. Calcium phosphate deposits will appear as bright yellow-green fluorescent areas.

In Vivo Labeling of Bone in Rodent Models

This protocol describes the administration of this compound to rodents for the fluorescent labeling of newly formed bone.

Materials:

  • This compound hydrochloride

  • Sterile physiological saline (0.9% NaCl)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile physiological saline to a final concentration of 10 mg/mL. Ensure the solution is sterile-filtered before injection.

  • Administration: Administer the this compound solution to the animal via subcutaneous or intraperitoneal injection. A typical dosage for rats is 30 mg/kg body weight.[1]

  • Timing of Labeling: For dynamic histomorphometry, two injections of this compound can be administered at a defined interval (e.g., 7-14 days apart) to label bone formation over that period.

  • Tissue Harvest and Processing: Euthanize the animal at the desired time point after the final injection. Dissect the bones of interest and fix them in 70% ethanol (B145695). For undecalcified bone sections, dehydrate the specimens in graded ethanol solutions and embed in a resin such as methyl methacrylate.

  • Sectioning and Imaging: Cut thick sections (e.g., 50-100 µm) using a microtome suitable for hard tissue. Mount the sections and visualize the fluorescent labels using a fluorescence microscope. The distance between the two fluorescent bands can be measured to calculate the mineral apposition rate.

Visualizations

G cluster_mechanism Mechanism of this compound Fluorescence cluster_workflow Experimental Workflow: In Vitro Staining This compound This compound (Low Fluorescence) Complex This compound-Ca2+ Complex (High Fluorescence) This compound->Complex Binding & Chelation of Ca2+ CalciumPhosphate Calcium Phosphate Deposit (e.g., Hydroxyapatite) CalciumPhosphate->Complex Provides Ca2+ Start Calcified Cell Culture Fixation Fixation (4% Formaldehyde) Start->Fixation Staining Staining (this compound Solution) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging

Caption: Mechanism of fluorescence and in vitro workflow.

G cluster_signaling Molecular Interaction and Fluorescence Rolitetracycline_unbound Unbound This compound Rolitetracycline_bound Bound This compound Rolitetracycline_unbound->Rolitetracycline_bound Chelation of Ca2+ CaP Calcium Phosphate CaP->Rolitetracycline_bound Photon_out Emitted Fluorescence Rolitetracycline_bound->Photon_out Increased Quantum Yield Photon_in Excitation Photon Photon_in->Rolitetracycline_bound

Caption: this compound-calcium phosphate interaction.

References

Determining the Minimum Inhibitory Concentration (MIC) of Rolitetracycline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic. Like other members of the tetracycline class, its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[1] This action effectively halts the elongation of the peptide chain, leading to a bacteriostatic effect. Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is crucial for susceptibility testing, research, and the development of new therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3]

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Quantitative data, including recommended quality control (QC) ranges for tetracycline and representative MIC values for this compound and other tetracyclines, are summarized in the tables below. Note that recent and comprehensive MIC data specifically for this compound is limited in publicly available literature; therefore, data for tetracycline is provided as a well-established reference.

Table 1: Quality Control (QC) Strains and Expected MIC Ranges for Tetracycline

Quality Control StrainCLSI Expected MIC Range (µg/mL)EUCAST Expected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.5 - 20.5 - 2
Staphylococcus aureus ATCC® 29213™0.12 - 10.25 - 1
Pseudomonas aeruginosa ATCC® 27853™8 - 324 - 32

Data sourced from CLSI and EUCAST documentation for tetracycline.

Table 2: Representative MIC Ranges for this compound and Other Tetracyclines against Select Bacteria

Bacterial SpeciesThis compound MIC Range (µg/mL)Tetracycline MIC Range (µg/mL)Doxycycline (B596269) MIC Range (µg/mL)
Escherichia coli<0.012 (for many serotypes)[4]0.5 - >1280.12 - 32
Staphylococcus aureusMICs are generally higher than for E. coli[4]0.12 - 640.06 - 16
Pseudomonas aeruginosaData not readily available16 - >2568 - 128

Note: The provided MIC ranges are illustrative and can vary significantly based on the specific strain and resistance mechanisms.

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

Rolitetracycline_Mechanism This compound This compound BacterialCell Bacterial Cell Wall and Membrane This compound->BacterialCell Passive Diffusion Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Blocks tRNA aminoacyl-tRNA tRNA->Ribosome30S Prevents Binding of BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to Broth_Microdilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end Agar_Dilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_antibiotic->prep_plates inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Rolitetracycline in Bacterial Protein Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rolitetracycline (B610553), a semi-synthetic tetracycline (B611298) antibiotic, in studies focused on the inhibition of bacterial protein synthesis. Detailed protocols for key experiments are provided to facilitate research into its mechanism of action and antibacterial properties.

Introduction to this compound

This compound is a broad-spectrum antibiotic derived from tetracycline.[1][2] It functions by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved through its reversible binding to the 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[4][5][6] This action prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[3] this compound is noted for its parenteral administration, particularly in cases where high concentrations of the antibiotic are required.[4][7][8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for this compound, consistent with other tetracycline-class antibiotics, is the disruption of the elongation phase of protein synthesis.[9] While the predominant theory focuses on the blockage of the A-site, some evidence suggests that tetracyclines may also interfere with the initiation phase of translation.[4]

Signaling Pathway of Bacterial Protein Synthesis Inhibition by this compound

Rolitetracycline_Mechanism cluster_bacterium Bacterial Cell This compound This compound Porin Porin This compound->Porin Passive Diffusion 30S_Subunit 30S Ribosomal Subunit Porin->30S_Subunit Binding mRNA_Ribosome_Complex mRNA-Ribosome Complex 30S_Subunit->mRNA_Ribosome_Complex Blocks A-Site Protein_Elongation Polypeptide Chain Elongation mRNA_Ribosome_Complex->Protein_Elongation Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->mRNA_Ribosome_Complex Binding Prevented Bacterial_Growth Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth

Caption: Mechanism of this compound Action.

Quantitative Data

While specific IC50 and Kd values for this compound are not widely reported in recent literature, the following table summarizes available Minimum Inhibitory Concentration (MIC) data.

BacteriumThis compound MIC (µg/mL)Minocycline (B592863) MIC (µg/mL)Doxycycline (B596269) MIC (µg/mL)Reference
Escherichia coli (20 serotypes)<0.012 (in serum)Not ReportedNot Reported[10]
Staphylococcus aureus (16 strains)VariableNot ReportedNot Reported[10]

Note: The study indicated that in E. coli, the minimal bactericidal concentrations were on average only twice as high as the minimal bacteriostatic concentrations in bouillon.[10] The addition of serum significantly increased the antimicrobial activity against E. coli.[10] For S. aureus, the minimal bactericidal concentrations were substantially higher (at least four times) than the bacteriostatic concentrations, and serum did not significantly improve activity.[10]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on bacterial protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_this compound Prepare this compound Stock & Serial Dilutions Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

Materials:

  • This compound hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound hydrochloride in sterile deionized water to a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute this suspension to a final inoculum density of 5 x 105 CFU/mL.

  • Inoculate the Microtiter Plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Experimental Workflow for IVTT Assay

IVTT_Workflow Start Start Prepare_IVTT Prepare IVTT Reaction Mix (e.g., E. coli S30 extract) Start->Prepare_IVTT Add_Template Add Reporter DNA/mRNA (e.g., Luciferase) Prepare_IVTT->Add_Template Add_this compound Add this compound (Varying Concentrations) Add_Template->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IVTT Inhibition Assay.

Materials:

  • E. coli S30 cell-free extract system

  • Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

  • This compound hydrochloride

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luminometer or fluorometer

Procedure:

  • Prepare IVTT Reactions: In microcentrifuge tubes, combine the E. coli S30 extract, amino acid mixture, energy source, and the reporter DNA or mRNA template according to the manufacturer's instructions.

  • Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Measure Reporter Activity: If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer. If using a GFP reporter, measure fluorescence using a fluorometer.

  • Data Analysis: Plot the reporter activity against the concentration of this compound to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Ribosome Binding Assay (Filter Binding)

This protocol determines the binding affinity of this compound to the bacterial 30S ribosomal subunit. This protocol would ideally use radiolabeled this compound, which may require custom synthesis.

Experimental Workflow for Filter Binding Assay

Filter_Binding_Workflow Start Start Prepare_Ribosomes Isolate and Purify 30S Ribosomal Subunits Start->Prepare_Ribosomes Radiolabel_this compound Prepare Radiolabeled this compound* Start->Radiolabel_this compound Binding_Reaction Incubate 30S Subunits with Labeled this compound Prepare_Ribosomes->Binding_Reaction Radiolabel_this compound->Binding_Reaction Filter Filter Reaction Mix through Nitrocellulose Membrane Binding_Reaction->Filter Wash Wash Filter to Remove Unbound Ligand Filter->Wash Scintillation_Counting Measure Radioactivity on Filter Wash->Scintillation_Counting Calculate_Kd Calculate Dissociation Constant (Kd) Scintillation_Counting->Calculate_Kd End End Calculate_Kd->End

Caption: Workflow for Ribosome Filter Binding Assay.

Materials:

  • Purified bacterial 30S ribosomal subunits

  • Radiolabeled this compound (e.g., [3H]-rolitetracycline)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose filters (0.45 µm)

  • Vacuum filtration apparatus

  • Scintillation counter and vials

  • Unlabeled this compound (for competition assay)

Procedure:

  • Binding Reactions: In a series of tubes, incubate a fixed concentration of 30S ribosomal subunits with increasing concentrations of radiolabeled this compound in binding buffer. For determining non-specific binding, include a parallel set of tubes with a high concentration of unlabeled this compound.

  • Incubation: Allow the binding reactions to equilibrate at the appropriate temperature (e.g., 37°C) for a set time.

  • Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound this compound will be retained on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of free radiolabeled this compound and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Effects on Bacterial Signaling Pathways

While the primary effect of this compound is the direct inhibition of protein synthesis, this can have downstream consequences on various cellular processes and signaling pathways.

  • Stringent Response: The stringent response is a bacterial stress response to nutrient limitation, particularly amino acid starvation.[11][12][13] Inhibition of protein synthesis by antibiotics can mimic this starvation state, potentially leading to the accumulation of the alarmones (p)ppGpp.[14][15] These molecules act as global regulators, redirecting cellular resources from growth-related activities to survival pathways.[11][15] The interaction between tetracycline-class antibiotics and the stringent response is an area of ongoing research.[14]

  • Two-Component Systems: Two-component systems are a major mechanism for bacteria to sense and respond to environmental changes.[2][16][17][18] While there is no direct evidence of this compound binding to components of these systems, the cellular stress induced by protein synthesis inhibition could indirectly activate certain two-component pathways involved in stress responses and antibiotic resistance.[17][18]

Conclusion

This compound remains a valuable tool for studying the mechanisms of bacterial protein synthesis. The protocols and information provided in these application notes offer a framework for researchers to investigate its inhibitory properties and explore its broader effects on bacterial physiology. Further research to determine specific quantitative parameters such as IC50 and Kd for a wider range of bacterial species will enhance our understanding of this important antibiotic.

References

Application Notes and Protocols: In Vitro Release of Rolitetracycline from Collagen Membranes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for conducting in vitro release studies of Rolitetracycline (B610553) from collagen membranes. This information is intended for researchers, scientists, and drug development professionals working on sustained drug release technologies, particularly for applications in guided tissue regeneration where localized antibiotic delivery is beneficial.[1][2][3]

Introduction

Collagen membranes are widely utilized as biocompatible and biodegradable matrices for drug delivery.[1] The incorporation of antibiotics, such as this compound, into these membranes can help prevent post-implantation infections, a significant issue in procedures like guided tissue regeneration for periodontal ligament reconstruction.[1][2][3] This document outlines the methodology for loading this compound into anionic collagen membranes and characterizing its in vitro release profile. The release mechanism is predominantly diffusion-controlled, allowing for a rapid initial release of the antibiotic.[1][2]

Experimental Data

The following tables summarize the quantitative data from in vitro release studies of this compound incorporated into anionic collagen membranes (ACM) by dispersion.

Table 1: Cumulative Release of this compound from Anionic Collagen Membranes (pH 3.5) [1]

Time (hours)Cumulative Release (%)
486.6 ± 1.5
7.592.2 ± 0.6

Table 2: Release Kinetics of this compound from Anionic Collagen Membranes (pH 3.5) [1][4]

Kinetic ModelParameterValueCorrelation Coefficient (r)
HiguchiHiguchi Constant (kH)0.75 ± 0.02 g.h1/2~0.99

Experimental Protocols

This section details the protocols for the preparation of this compound-loaded collagen membranes and the subsequent in vitro release study.

Preparation of this compound-Loaded Anionic Collagen Membranes (Dispersion Method)

This protocol describes the incorporation of this compound into an anionic collagen membrane by dispersion.

Materials:

  • Collagen gel (0.7% w/w)

  • This compound (monohydrate 0.25 mol isopropanol)

  • Acrylic molds (4.5 cm diameter)

  • Laminar flow hood

Procedure:

  • Equilibrate the 0.7% (w/w) collagen gel to pH 3.5.[1][4]

  • Disperse this compound into the collagen gel. The final concentration should be 0.92 mg of this compound per cm² of the resulting collagen membrane.[1][4]

  • Homogenize the dispersion thoroughly.

  • Cast the anionic collagen membranes (ACM) by introducing 7 mL of the dispersion into 4.5 cm diameter acrylic molds.[1][4]

  • Dry the gels under a laminar flow at room temperature, protected from light.[1][4]

In Vitro Release Study

This protocol outlines the procedure for determining the in vitro release profile of this compound from the prepared collagen membranes.

Materials:

  • This compound-loaded anionic collagen membranes

  • Saline phosphate (B84403) buffer (PBS), pH 7.4

  • Release chamber

  • Water bath or incubator capable of maintaining 37 ± 0.1 °C

  • Stirring mechanism

  • UV-visible spectrophotometer

Procedure:

  • Fix the this compound-loaded collagen membrane in a release chamber containing 150 mL of saline phosphate buffer (PBS) at pH 7.4.[1][4]

  • Maintain the temperature of the release medium at 37 ± 0.1 °C with continuous stirring.[1][4]

  • At predetermined time intervals (e.g., up to 7.5 hours), withdraw samples of the release medium.[1][4]

  • Immediately after each sample withdrawal, replace the removed volume with an equal volume of fresh PBS to maintain a constant volume.[1][4]

  • Analyze the withdrawn samples to determine the concentration of this compound using a UV-visible spectrophotometer at a wavelength of 271.6 nm.[1][4]

  • Calculate the cumulative percentage of this compound released over time.

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Membrane Preparation cluster_release In Vitro Release Study p1 Dispersion of this compound in 0.7% Collagen Gel (pH 3.5) p2 Homogenization p1->p2 p3 Casting of Dispersion into Molds p2->p3 p4 Drying under Laminar Flow p3->p4 r1 Membrane in PBS (pH 7.4) at 37°C with Stirring p4->r1 This compound-Loaded Membrane r2 Sample Withdrawal at Timed Intervals r1->r2 r3 Volume Replacement with Fresh PBS r2->r3 r4 UV Spectrophotometric Analysis (271.6 nm) r3->r4 r5 Data Analysis: Cumulative Release Calculation r4->r5

Caption: Experimental workflow for the preparation and in vitro release study of this compound-loaded collagen membranes.

analytical_workflow start Sample from Release Medium uv_spec Measure Absorbance at 271.6 nm (UV-Vis Spectrophotometer) start->uv_spec concentration Calculate this compound Concentration (using a standard curve) uv_spec->concentration cumulative_release Calculate Cumulative Amount Released concentration->cumulative_release end Release Profile Data cumulative_release->end

Caption: Analytical workflow for quantifying this compound release from collagen membranes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rolitetracycline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Rolitetracycline in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis.[1]

Q2: What is a recommended starting concentration range for in vitro experiments with this compound?

A2: A general starting point for in vitro experiments with this compound can be in the range of 1 µM to 100 µM.[2] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. For instance, in murine hematopoietic progenitor cells, concentrations of 1, 10, or 100 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water and partially soluble in ethanol (B145695) and methanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues upon dilution, it is recommended to prepare an intermediate dilution in the culture medium before making the final dilution. Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability. Aqueous solutions of tetracyclines are generally not stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Problem: Poor Solubility or Precipitation in Culture Media

Cause: this compound, like other tetracyclines, can have limited solubility in aqueous solutions, especially at neutral or high pH. The compound may precipitate when a concentrated stock solution in an organic solvent is diluted into the aqueous cell culture medium.

Solution:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO. Ensure the final concentration of the organic solvent in your assay is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: Tetracyclines are generally more soluble at a lower pH. You can try dissolving the compound in a slightly acidic buffer before adding it to your culture medium. However, be mindful of the pH sensitivity of your cells.

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can aid in dissolution. Avoid prolonged heating, as it may degrade the compound.

  • Sonication: Brief sonication in a water bath can also help to dissolve the compound.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the final desired concentration.

Problem: Inconsistent or Unexpected Experimental Results

Cause 1: Compound Instability this compound, like other tetracyclines, can be unstable in aqueous solutions over time, which can lead to a decrease in its effective concentration during a prolonged experiment.[3]

Solution 1:

  • Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

  • Time-Course Experiments: If your experiment runs for an extended period (e.g., more than 24 hours), consider the stability of this compound in your culture medium. It may be necessary to replenish the medium with freshly prepared this compound at regular intervals.

Cause 2: Cytotoxicity at High Concentrations High concentrations of this compound can be cytotoxic to mammalian cells, which can confound the results of your experiment.

Solution 2:

  • Determine the Cytotoxic Concentration (CC50): Before conducting your main experiments, it is crucial to determine the CC50 of this compound in your specific cell line. This can be done using a standard cell viability assay such as the MTT or CCK-8 assay.

  • Work Below the CC50: For non-cytotoxicity related assays, ensure that the concentrations of this compound used are well below the determined CC50 value to avoid off-target effects due to cell death.

Data Presentation

Table 1: Cytotoxicity of this compound and Other Tetracyclines on Various Cell Lines

CompoundCell LineAssayEndpointIC50 / CC50Reference
This compoundCCRF-CEM (Human leukemia)MTT5 days45.5 µM[2]
TetracyclinePrimary Human OsteoblastsProliferation48 hours20% inhibition at 60-80 µg/ml[4]
DoxycyclineHL-60 (Human leukemia)Resazurin24 hours9.2 µg/ml[2]
MinocyclineHL-60 (Human leukemia)Resazurin24 hours9.9 µg/ml[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (CC50) of this compound using an MTT Assay

This protocol provides a general framework for determining the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced TNF-α Production

This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • ELISA kit for TNF-α quantification

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 24-well plate at an appropriate density and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA for 24-48 hours prior to the experiment.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include a negative control (cells with no LPS and no this compound) and a positive control (cells with LPS but no this compound).

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-only control. Plot the inhibition percentage against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells with This compound A->C Overnight Adhesion B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate CC50 H->I

Caption: Workflow for determining the CC50 of this compound using an MTT assay.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits (Proposed) DNA DNA (κB sites) NFkB_n->DNA Binds DNA->Cytokines Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory effect via NF-κB pathway inhibition.

References

Troubleshooting Rolitetracycline precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Rolitetracycline in cell culture media. The following information is designed to help you identify the root cause of precipitation and provides actionable solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a semi-synthetic, broad-spectrum antibiotic of the tetracycline (B611298) class.[1] It is a prodrug that converts to tetracycline and is used in cell culture primarily to prevent bacterial contamination.[2]

Q2: I observed a precipitate in my culture medium after adding this compound. What are the likely causes?

Precipitation of this compound in culture media can be attributed to several factors:

  • pH Instability: this compound is known to be unstable at neutral to alkaline pH, which is typical for most cell culture media (pH 7.2-7.4). This instability can lead to the degradation of this compound into less soluble compounds.

  • Chelation with Divalent Cations: Tetracyclines are known to chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in significant concentrations in standard culture media like DMEM and RPMI-1640. This interaction can form insoluble complexes that precipitate out of the solution.

  • High Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit under the specific conditions of your experiment.

  • Improper Storage and Handling: Repeated freeze-thaw cycles of stock solutions and exposure to light can contribute to the degradation of this compound and the formation of precipitates.

Q3: Can the precipitate harm my cells?

Yes, precipitates can be detrimental to cell cultures. They can alter the effective concentration of this compound, leading to inconsistent experimental results. Furthermore, the precipitates themselves may be cytotoxic or interfere with cellular processes.

Q4: How can I distinguish between this compound precipitation and microbial contamination?

Microbial contamination, such as bacteria or fungi, will typically appear as a uniform turbidity or distinct colonies in the medium and can be confirmed by microscopy. This compound precipitate, on the other hand, often appears as crystalline or amorphous particulate matter. If you suspect contamination, it is best to discard the culture to prevent further spread.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause Solution
High Local Concentration Add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. Avoid adding the stock solution directly to a concentrated area.
Temperature Shock Ensure that both the this compound stock solution and the culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing.
Solvent Incompatibility If using an organic solvent like DMSO or ethanol (B145695) for your stock solution, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced precipitation.
Problem: Precipitate forms over time in the incubator.
Possible Cause Solution
pH Instability Check the pH of your culture medium after adding this compound. If necessary, adjust the pH to the lower end of the optimal range for your cells (e.g., 7.2). Consider using a medium with a more robust buffering system, such as HEPES.
Chelation with Divalent Cations While it is not possible to remove Ca²⁺ and Mg²⁺ from the medium as they are essential for cell growth, preparing a more dilute stock solution of this compound and adding it to the medium just before use can minimize the time for complex formation.
Degradation of this compound Prepare fresh this compound stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₃N₃O₈[3]
Molecular Weight 527.6 g/mol [3]
Appearance Yellow to orange solid[3]
Solubility in Water Highly soluble (555,000 mg/L)
Solubility in other solvents Partially soluble in ethanol and methanol
Storage Temperature -20°C

Table 2: Typical Concentrations of Divalent Cations in Common Culture Media

MediumCalcium (Ca²⁺) Concentration (mM)Magnesium (Mg²⁺) Concentration (mM)
DMEM 1.80.8
RPMI-1640 0.420.4

Note: These are approximate values and can vary slightly between different formulations.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, cell culture-grade water, or Dimethyl Sulfoxide (DMSO)

    • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

    • Vortex mixer

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution in water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Adding this compound to Culture Media
  • Materials:

    • This compound stock solution

    • Pre-warmed culture medium

    • Sterile pipettes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Ensure the culture medium is pre-warmed to 37°C.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium.

    • While gently swirling the culture medium, add the calculated volume of the this compound stock solution dropwise.

    • Mix the medium thoroughly by gentle inversion or pipetting to ensure even distribution.

    • Use the supplemented medium immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitate Observed in Culture Medium Q1 When did the precipitate form? Start->Q1 Immediate Immediately after adding stock solution Q1->Immediate Immediately OverTime Over time in the incubator Q1->OverTime Over Time TroubleshootImmediate Troubleshoot Immediate Precipitation Immediate->TroubleshootImmediate TroubleshootOverTime Troubleshoot Precipitation Over Time OverTime->TroubleshootOverTime Solution1 Add stock dropwise to pre-warmed medium TroubleshootImmediate->Solution1 Solution2 Check and adjust medium pH Prepare fresh stock solutions TroubleshootOverTime->Solution2

Caption: Troubleshooting workflow for this compound precipitation.

Chelation_Mechanism This compound Chelation with Divalent Cations cluster_before Before Chelation cluster_after After Chelation This compound This compound (Soluble) Complex This compound-Cation Complex (Insoluble Precipitate) This compound->Complex Interaction Cations Ca²⁺ / Mg²⁺ in Medium (Soluble) Cations->Complex Interaction

Caption: Chelation of this compound with divalent cations.

References

Technical Support Center: Rolitetracycline Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the pH instability and degradation pathways of Rolitetracycline (B610553).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a concern?

This compound is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic. It is a prodrug of tetracycline, designed for parenteral administration, which allows for higher bioavailability compared to oral tetracycline.[1][2] However, its utility is limited by its inherent instability in aqueous solutions, which is highly dependent on pH.[1][2] Understanding its degradation pathways is crucial for formulation development, ensuring therapeutic efficacy, and maintaining safety.

Q2: What are the primary degradation pathways of this compound?

This compound, being a tetracycline derivative, undergoes two primary degradation reactions in aqueous solutions:

  • Epimerization: This is a reversible reaction occurring at the C4 position, converting tetracycline (formed from the hydrolysis of this compound) to its inactive epimer, 4-epitetracycline. This process is most rapid in the pH range of 3 to 5.[3][4]

  • Dehydration: This irreversible reaction involves the elimination of a water molecule from the C6 hydroxyl group, leading to the formation of anhydrotetracycline (B590944). This degradation is favored under strongly acidic conditions (below pH 2).[4]

These initial degradation products can further convert to 4-epianhydrotetracycline.[4][5] In highly alkaline mediums (pH > 10), a second-order reaction with respect to hydroxide (B78521) ions has been observed.[6][7]

Q3: How does pH affect the stability of this compound solutions?

The stability of this compound is significantly influenced by the pH of the solution.

  • Acidic Conditions (pH < 3): this compound is more stable than tetracycline under acidic conditions.[2] However, at very low pH (below 2), the degradation to anhydrotetracycline is accelerated.[4]

  • Weakly Acidic to Neutral Conditions (pH 3-7): This pH range promotes the epimerization of the parent tetracycline molecule into its less active C4 epimer.[3][4]

  • Alkaline Conditions (pH > 7): Degradation is also observed in alkaline solutions. At a pH above 10.5, the degradation kinetics become more complex, showing a second-order dependence on the hydroxide ion concentration.[6][7]

Q4: What are the best practices for preparing and storing this compound solutions for experiments?

Given its instability, the following practices are recommended:

  • Solvent: this compound is soluble in water.[1][2]

  • pH Control: Prepare solutions in a buffer system that maintains a pH where the drug exhibits maximum stability. Based on degradation profiles, this would likely be in the weakly acidic range, avoiding the pH 3-5 range where epimerization is maximal.

  • Temperature: Store solutions at low temperatures (-20°C is recommended for the solid form) to minimize degradation rates.[1] For experimental use, prepare fresh solutions and use them promptly.

  • Light Protection: Like other tetracyclines, this compound may be sensitive to light. It is advisable to protect solutions from light to prevent photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antibacterial activity in prepared solutions. Degradation of this compound into less active or inactive products (e.g., 4-epitetracycline).Prepare fresh solutions for each experiment. Ensure the pH of the medium is controlled and outside the optimal range for epimerization (pH 3-5). Store stock solutions at -20°C or below.
Unexpected peaks in chromatography (HPLC, LC-MS). Presence of degradation products such as tetracycline, 4-epitetracycline, anhydrotetracycline, or 4-epianhydrotetracycline.Use a validated stability-indicating analytical method that can resolve this compound from its degradation products.[8] Compare retention times with available standards for these degradation products.
Variability in experimental results. Inconsistent stability of this compound solutions due to fluctuations in pH, temperature, or exposure to light.Standardize solution preparation protocols. Use freshly prepared solutions and monitor the pH of the experimental medium. Protect solutions from light and maintain a constant temperature.
Precipitation of the compound in aqueous solution. Poor solubility at a specific pH or concentration.This compound is generally very soluble in water (1g/mL).[2] If precipitation occurs, verify the pH of the solution and consider using a different buffer system.

Quantitative Data Summary

pH Range Primary Degradation Pathway Kinetic Profile Key Considerations
< 2DehydrationPseudo-first-orderFormation of anhydrotetracycline.[4]
3 - 5EpimerizationReversible first-orderRapid formation of the inactive 4-epimer of tetracycline.[3][4]
> 10.5HydrolysisSecond-order in [OH⁻]Complex degradation pathway in strongly alkaline conditions.[6][7]

Activation energies for the degradation of the parent tetracycline molecule have been reported to be in the range of 15 to 27 kcal/mole.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often required. A common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) or oxalate (B1200264) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical and should be optimized for the best separation.

  • Detection: UV detection, typically in the range of 280-360 nm.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Rolitetracycline_Degradation_Pathways This compound This compound Tetracycline Tetracycline This compound->Tetracycline Hydrolysis Epitetracycline 4-Epitetracycline (Inactive) Tetracycline->Epitetracycline Epimerization (pH 3-5, reversible) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Epianhydrotetracycline 4-Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Bulk Drug Solution Prepare Aqueous Solution Start->Solution Heat Thermal Stress (Dry Heat) Start->Heat Acid Acid Hydrolysis (0.1M HCl) Solution->Acid Base Base Hydrolysis (0.1M NaOH) Solution->Base Oxidation Oxidation (3% H2O2) Solution->Oxidation Light Photodegradation (UV Light) Solution->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Dissolve in solvent Light->HPLC Data Quantify Degradants & Assess Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study.

References

How to avoid inconsistent results in Rolitetracycline susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rolitetracycline Susceptibility Testing

Welcome to the technical support center for this compound susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining consistent and reliable results in your experiments.

Disclaimer: this compound is a member of the tetracycline (B611298) class of antibiotics. While specific performance data for this compound is limited in recent literature, the principles and troubleshooting methodologies outlined here are based on established standards for tetracycline-class antibiotics as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent Minimum Inhibitory Concentration (MIC) values for tetracyclines?

Inconsistent MIC values for tetracycline-class antibiotics often stem from variations in experimental conditions. The most critical factors include:

  • Inoculum Preparation: The density of the bacterial inoculum must be strictly standardized. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum can result in falsely low MICs.

  • Cation Concentration in Media: Tetracyclines are known to chelate divalent cations, particularly Mg2+ and Ca2+. The concentration of these ions in the Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) can significantly impact the apparent activity of the antibiotic. Use only cation-adjusted Mueller-Hinton medium to ensure consistency.

  • Incubation Conditions: Variations in incubation time, temperature, and CO₂ levels can affect bacterial growth rates and, consequently, the MIC reading.

  • Reading of Results: Subjectivity in determining the endpoint of visible growth can lead to variability between experiments and technicians.

Q2: My Quality Control (QC) strain results for tetracycline are consistently out of the acceptable range. What should I do?

If your QC strain results are out of range, patient or experimental results should not be reported until the issue is resolved.[1] A systematic investigation is necessary:

  • Verify the QC Strain: Ensure the QC strain is from a reputable source (e.g., ATCC), has been stored correctly, and is not too many passages old.[2]

  • Check Media and Reagents: Confirm that you are using cation-adjusted Mueller-Hinton medium and that it is within its expiry date. Verify the potency of the this compound/tetracycline disks or powder.

  • Review Inoculum Preparation: Re-check your procedure for preparing the inoculum to the 0.5 McFarland standard.[3]

  • Examine Incubation Conditions: Ensure your incubator is calibrated and maintaining the correct temperature and atmosphere.[4]

  • Review Reading Technique: Ensure that endpoints are being read correctly and consistently as per CLSI or EUCAST guidelines.

If the problem persists after checking these variables, it may indicate a more systemic issue, such as contaminated reagents or equipment malfunction.

Q3: Can I use tetracycline susceptibility results to predict susceptibility to this compound?

While in the same class, cross-susceptibility is not guaranteed. However, tetracycline is often used as a class representative. For some bacteria, susceptibility or resistance to tetracycline can be predictive for other tetracyclines.[5] If specific breakpoints for this compound are not available, using tetracycline as a surrogate may be a reasonable approach, but this assumption should be validated and noted as a limitation in your research.

Q4: What are the primary mechanisms of resistance to tetracyclines that might affect my results?

Understanding resistance mechanisms can help interpret unexpected results. The three main mechanisms are:

  • Efflux Pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. This is a very common form of resistance.

  • Ribosomal Protection: Bacteria can produce proteins that bind to the ribosome and dislodge tetracycline from its target site, allowing protein synthesis to continue.

  • Enzymatic Inactivation: This is a less common mechanism where an enzyme modifies and inactivates the tetracycline molecule.

The presence of these resistance mechanisms, particularly inducible efflux pumps, can sometimes lead to variability in in-vitro testing.

Troubleshooting Guides

This section addresses specific inconsistent outcomes you might encounter.

Issue 1: High Variability in MICs Between Replicates
  • Possible Cause 1: Inconsistent Inoculum.

    • Troubleshooting Step: Ensure a homogenous bacterial suspension before dilution. Vortex the suspension gently before preparing the final inoculum. Use a spectrophotometer or a McFarland standard to verify the density of every inoculum prepared.

  • Possible Cause 2: Edge Effect in Microtiter Plates.

    • Troubleshooting Step: Evaporation from the outer wells of a 96-well plate can concentrate the antibiotic and broth, affecting growth. Avoid using the outermost wells for critical tests or fill them with sterile water to increase humidity.

  • Possible Cause 3: Antibiotic Instability.

    • Troubleshooting Step: Prepare antibiotic stock solutions fresh. If storing, ensure it's done at the correct temperature (e.g., -80°C) and for a validated period. Avoid repeated freeze-thaw cycles.

Issue 2: Zone Diameters in Disk Diffusion are Consistently Too Small or Too Large for QC Strains
  • Possible Cause 1: Incorrect Agar Depth.

    • Troubleshooting Step: The depth of the Mueller-Hinton Agar in the Petri dish should be standardized to 4 mm. Shallower agar can lead to larger zones, while deeper agar can result in smaller zones due to altered diffusion rates.

  • Possible Cause 2: Premature or Delayed Disk Application.

    • Troubleshooting Step: Apply the antibiotic disks to the inoculated plate within 15 minutes of spreading the bacteria. Delaying application allows bacteria to start growing before the antibiotic diffuses, resulting in smaller zones.

  • Possible Cause 3: Incorrect Incubation Temperature.

    • Troubleshooting Step: Incubate plates at 35°C. Temperatures that are too high or too low can alter the bacterial growth rate and affect the final zone size.

Logical Flow for Troubleshooting QC Failures

The following diagram outlines a decision-making workflow for addressing out-of-range Quality Control results.

QC_Troubleshooting start QC Result Out of Range check_strain Verify QC Strain (Storage, Age, Purity) start->check_strain check_media Check Media & Reagents (Cation-Adjusted, Expiry) check_strain->check_media Strain OK check_inoculum Review Inoculum Prep (0.5 McFarland) check_media->check_inoculum Media OK check_procedure Review Test Procedure (Incubation, Reading) check_inoculum->check_procedure Inoculum OK repeat_test Repeat Test with New Reagents/Strain check_procedure->repeat_test Procedure OK pass QC Passed repeat_test->pass Issue Resolved fail QC Failed Again Contact Support/ Investigate System repeat_test->fail Issue Persists

Caption: Troubleshooting workflow for out-of-range QC results.

Quantitative Data Summary

The following tables provide key quantitative parameters for performing tetracycline susceptibility testing according to CLSI and EUCAST guidelines. These should be used as a reference for this compound testing.

Table 1: Quality Control (QC) Ranges for Reference Strains

QC StrainMethodAntibioticConcentrationAcceptable Range (MIC in µg/mL)Acceptable Range (Zone Diameter in mm)
E. coli ATCC 25922Broth MicrodilutionTetracycline-0.5 - 2-
E. coli ATCC 25922Disk DiffusionTetracycline30 µg-19 - 25
S. aureus ATCC 29213Broth MicrodilutionTetracycline-0.12 - 1-
S. aureus ATCC 25923Disk DiffusionTetracycline30 µg-24 - 30
P. aeruginosa ATCC 27853Broth MicrodilutionTetracycline-8 - 32-
P. aeruginosa ATCC 27853Disk DiffusionTetracycline30 µg-10 - 14

Note: Data is based on tetracycline and sourced from CLSI M100 documents. Ranges should be verified against the most current version of the relevant standards.

Table 2: Standardized Experimental Parameters

ParameterBroth MicrodilutionDisk Diffusion
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Cation-Adjusted Mueller-Hinton Agar (CAMHA)
Inoculum Density Final concentration of 5 x 10⁵ CFU/mLSuspension equivalent to 0.5 McFarland standard
Agar Depth N/A4 mm
Incubation Temp. 35°C ± 2°C35°C ± 2°C
Incubation Time 16-20 hours16-20 hours
Atmosphere Ambient AirAmbient Air

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum Adjust to 0.5 McFarland (1-2 x 10^8 CFU/mL) dilute_inoculum 2. Dilute Inoculum Final density: 5 x 10^5 CFU/mL in CAMHB prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate Add diluted inoculum to all wells (except sterility control) dilute_inoculum->inoculate prep_antibiotic 3. Prepare Antibiotic Dilutions 2-fold serial dilutions in plate prep_antibiotic->inoculate incubate 5. Incubate Plate 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Steps:

  • Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Prepare Antibiotic Plate: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations.

  • Standardize and Inoculate: Dilute the standardized inoculum from Step 1 into CAMHB so that after adding it to the plate, the final concentration in each well is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum Adjust to 0.5 McFarland inoculate 3. Inoculate Plate Streak swab for confluent growth prep_inoculum->inoculate prep_plate 2. Prepare Agar Plate Use Mueller-Hinton Agar (4mm depth) prep_plate->inoculate apply_disk 4. Apply Antibiotic Disk Press firmly to ensure contact inoculate->apply_disk incubate 5. Incubate Plate 35°C for 16-20 hours apply_disk->incubate measure_zone 6. Measure Zone of Inhibition Diameter in millimeters (mm) incubate->measure_zone

References

Technical Support Center: Addressing Rolitetracycline Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from the antibiotic Rolitetracycline in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my biochemical assays?

This compound is a broad-spectrum tetracycline (B611298) antibiotic. Like other tetracyclines, it can interfere with biochemical assays through several mechanisms:

  • Inherent Spectroscopic Properties: Tetracyclines possess chromophores that absorb light in the UV and visible ranges, and they can also be fluorescent. This can lead to false-positive or false-negative results in assays that rely on absorbance or fluorescence readouts.

  • Binding to Assay Components: this compound can non-specifically bind to proteins, such as enzymes and antibodies, as well as to plastic surfaces of microplates. This can alter the activity of the biological molecules or lead to high background signals.

  • Cross-reactivity in Immunoassays: Due to its structural similarity to other tetracyclines, this compound can be recognized by antibodies in immunoassays designed to detect other molecules, leading to false positives.

  • Biological Effects in Cell-Based Assays: In cell-based assays, this compound can have biological effects beyond its antibiotic activity, such as inhibiting certain enzymes or cellular processes, which can confound the interpretation of results.

Q2: Which specific types of assays are susceptible to interference by this compound?

Based on the properties of tetracyclines, the following assays are potentially at risk of interference:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly competitive ELISAs for the detection of tetracyclines, where this compound can show significant cross-reactivity. It can also non-specifically bind to coating antigens/antibodies or blocking proteins like BSA.

  • Enzymatic Assays: Tetracyclines have been shown to inhibit certain classes of enzymes, such as metalloproteases[1]. This can lead to a misinterpretation of the inhibitory activity of a test compound.

  • Absorbance and Fluorescence-Based Assays: The intrinsic optical properties of this compound can interfere with the measurement of assay signals.

  • Cell-Based Assays: this compound can affect cellular processes. For instance, tetracyclines can inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages, which would interfere with assays measuring nitric oxide production[2].

Q3: Are there known quantitative data on this compound interference?

Direct quantitative data on this compound interference is limited. However, data from related tetracyclines in specific assays can provide an indication of potential issues.

Troubleshooting Guides

Issue 1: Unexpected Results in an ELISA

Symptoms:

  • High background signal.

  • Poor standard curve.

  • Inconsistent replicates.

  • False-positive results in negative controls.

Troubleshooting Workflow:

ELISA_Troubleshooting Start Suspected ELISA Interference Check_Cross_Reactivity Is it a competitive ELISA for a related molecule? Start->Check_Cross_Reactivity High_Cross_Reactivity High probability of cross-reactivity. Check_Cross_Reactivity->High_Cross_Reactivity Yes Check_BSA_Binding Does the assay use BSA as a blocker? Check_Cross_Reactivity->Check_BSA_Binding No Run_Controls Run buffer-only controls with this compound. High_Cross_Reactivity->Run_Controls Potential_BSA_Binding This compound may bind to BSA, causing non-specific effects. Check_BSA_Binding->Potential_BSA_Binding Yes Check_BSA_Binding->Run_Controls No Potential_BSA_Binding->Run_Controls Signal_in_Controls Signal present in controls? Run_Controls->Signal_in_Controls Interference_Confirmed Interference confirmed. Signal_in_Controls->Interference_Confirmed Yes No_Signal Interference less likely from direct signal. Signal_in_Controls->No_Signal No Sample_Cleanup Consider sample cleanup to remove this compound. Interference_Confirmed->Sample_Cleanup End Proceed with modified assay or cleanup. No_Signal->End Sample_Cleanup->End

Caption: Workflow for troubleshooting suspected this compound interference in ELISAs.

Experimental Protocol: Assessing Direct Interference in ELISA

  • Objective: To determine if this compound directly contributes to the assay signal.

  • Methodology:

    • Prepare a microplate with the same coating and blocking steps as the main assay.

    • In designated wells, add assay buffer and this compound at the same concentration present in the test samples.

    • In another set of wells, add only the assay buffer (negative control).

    • Proceed with the addition of the detection antibody and substrate as per the standard protocol.

  • Interpretation: If a signal is observed in the wells containing this compound but not in the negative control wells, it indicates direct interference.

Issue 2: Apparent Inhibition in an Enzymatic Assay

Symptoms:

  • A test compound shows inhibitory activity, but the sample contains this compound.

Troubleshooting Workflow:

Enzyme_Assay_Troubleshooting Start Suspected Enzymatic Assay Interference Check_Enzyme_Class Is the enzyme a metalloprotease? Start->Check_Enzyme_Class Potential_Inhibition Tetracyclines are known to inhibit some metalloproteases. Check_Enzyme_Class->Potential_Inhibition Yes Run_Rolitetracycline_Control Run assay with this compound alone. Check_Enzyme_Class->Run_Rolitetracycline_Control No/Unknown Potential_Inhibition->Run_Rolitetracycline_Control Inhibition_Observed Inhibition observed? Run_Rolitetracycline_Control->Inhibition_Observed Confirmed_Inhibitor This compound is an inhibitor. Account for its effect. Inhibition_Observed->Confirmed_Inhibitor Yes No_Inhibition Direct inhibition is unlikely. Inhibition_Observed->No_Inhibition No End Proceed with corrected calculations or sample cleanup. Confirmed_Inhibitor->End Check_Optical_Interference Is it an absorbance/fluorescence assay? No_Inhibition->Check_Optical_Interference Run_Optical_Control Run optical control (no enzyme). Check_Optical_Interference->Run_Optical_Control Yes Check_Optical_Interference->End No Optical_Interference Optical interference suspected. Run_Optical_Control->Optical_Interference Optical_Interference->End

Caption: Troubleshooting workflow for suspected this compound interference in enzymatic assays.

Experimental Protocol: Assessing Direct Enzyme Inhibition by this compound

  • Objective: To determine if this compound directly inhibits the enzyme of interest.

  • Methodology:

    • Perform the enzymatic assay with a range of this compound concentrations in the absence of the test compound.

    • Include a positive control inhibitor for the enzyme and a no-inhibitor control.

  • Interpretation: A dose-dependent decrease in enzyme activity in the presence of this compound indicates direct inhibition.

Issue 3: Aberrant Readings in Absorbance or Fluorescence Assays

Symptoms:

  • Unusually high or low absorbance/fluorescence readings.

  • Non-linear signal changes that do not correlate with the expected biological activity.

Troubleshooting Workflow:

Optical_Assay_Troubleshooting Start Suspected Optical Interference Scan_Spectrum Scan absorbance/fluorescence spectrum of this compound. Start->Scan_Spectrum Overlap Does spectrum overlap with assay wavelengths? Scan_Spectrum->Overlap High_Interference_Risk High risk of interference (quenching or signal addition). Overlap->High_Interference_Risk Yes No_Overlap Direct interference is less likely. Overlap->No_Overlap No Run_No_Enzyme_Control Run assay control (no enzyme/cells) with this compound. High_Interference_Risk->Run_No_Enzyme_Control End Proceed with corrected data. No_Overlap->End Signal_Change Signal change observed? Run_No_Enzyme_Control->Signal_Change Correct_for_Background Correct for background signal in calculations. Signal_Change->Correct_for_Background Yes No_Signal_Change Direct optical interference is unlikely. Signal_Change->No_Signal_Change No Correct_for_Background->End No_Signal_Change->End

Caption: Troubleshooting workflow for optical interference from this compound.

Experimental Protocol: Measuring this compound's Spectral Properties

  • Objective: To determine the absorbance and fluorescence spectra of this compound.

  • Methodology:

    • Prepare a solution of this compound in the assay buffer at the relevant concentration.

    • Using a spectrophotometer, measure the absorbance spectrum across a relevant wavelength range (e.g., 200-800 nm).

    • Using a spectrofluorometer, measure the fluorescence emission spectrum at the excitation wavelength used in the assay, and the excitation spectrum at the emission wavelength used in the assay.

  • Interpretation: Overlap between this compound's spectra and the assay's excitation/emission wavelengths indicates a high potential for interference.

Data on Potential Interferences

Assay Type Potential Interference Mechanism Observed Effect with Tetracyclines Quantitative Data (this compound)
Competitive ELISA (for Tetracyclines) Cross-reactivity with the capture antibody.High cross-reactivity.82% cross-reactivity in a tetracycline ELISA.
General ELISA Non-specific binding to blocking agents (e.g., BSA).Binding to bovine serum albumin (BSA) has been demonstrated for this compound.Association constant (Ka) with BSA is in the order of 10³ M⁻¹.
Enzymatic Assays (Metalloproteases) Direct inhibition of the enzyme.Tetracyclines can inhibit metalloproteases like Pseudomonas LasB[1].Specific IC50 values for this compound are not widely reported.
Cell-Based Assays (Nitric Oxide Production) Inhibition of iNOS expression.Tetracyclines inhibit lipopolysaccharide (LPS)-induced nitric oxide production[2].Specific data for this compound is not detailed, but the class effect is documented.
Absorbance/Fluorescence Assays Inherent absorbance and fluorescence of the molecule.Tetracyclines have characteristic absorbance spectra.Specific spectral data for this compound in various assay buffers is not readily available.

Methods for Mitigating Interference

1. Sample Dilution:

  • Principle: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes, while potentially keeping the analyte of interest within the detectable range.

  • Protocol: Perform a serial dilution of the sample and re-assay. If the interference is concentration-dependent, a linear dose-response for the analyte should be restored at higher dilutions.

2. Sample Cleanup:

  • Principle: Physically removing this compound from the sample before the assay.

  • Methods:

    • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to bind this compound while allowing the analyte of interest to pass through (or vice versa).

    • Protein Precipitation: For serum or plasma samples, precipitation of proteins with a solvent like acetonitrile (B52724) can co-precipitate protein-bound this compound. The supernatant can then be assayed. This method is suitable when the analyte of interest is not a protein.

    • Use of Adsorbent Resins: Polystyrene-based or ion-exchange resins can be used to bind and remove antibiotics from biological samples.

3. Assay Modification:

  • Principle: Altering the assay conditions to minimize interference.

  • Methods:

    • Change in Detection Wavelength: If there is spectral overlap, switching to a different fluorophore or chromophore with excitation and emission wavelengths outside the interference range of this compound may be possible.

    • Increase Blocking Efficiency: In ELISAs, using a more effective blocking buffer or increasing the concentration of the blocking agent may reduce non-specific binding.

By following these troubleshooting guides and employing the suggested mitigation strategies, researchers can more confidently identify and address potential interference from this compound in their biochemical assays, leading to more accurate and reliable experimental data.

References

Technical Support Center: Overcoming Bacterial Resistance to Rolitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming bacterial resistance to Rolitetracycline in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria primarily develop resistance to tetracyclines, including this compound, through three main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline (B611298) out of the bacterial cell, preventing it from reaching its ribosomal target.[1][2][3] This is a very common resistance strategy in both Gram-positive and Gram-negative bacteria.[2][4] The genes for these pumps are often located on mobile genetic elements like plasmids and transposons, facilitating their spread.[1][2]

  • Ribosomal Protection: Bacteria can produce ribosomal protection proteins (RPPs) that bind to the ribosome.[4][5] These proteins cause a conformational change in the ribosome that dislodges the bound tetracycline molecule, allowing protein synthesis to resume.[6][7] Genes encoding RPPs, such as tet(M) and tet(O), are widespread and can be transferred between bacterial species.[5][6]

  • Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate the tetracycline molecule, rendering it unable to bind to the ribosome.[8][9] This mechanism involves the covalent destruction of the antibiotic scaffold.[9]

Q2: How does this compound normally inhibit bacterial growth?

A2: this compound is a broad-spectrum, semi-synthetic tetracycline antibiotic.[10][11] It functions by passively diffusing through porin channels in the bacterial cell membrane and then binding to the 30S ribosomal subunit.[10][12] This binding event physically blocks the association of aminoacyl-tRNA with the ribosome's A-site, thereby inhibiting the elongation phase of protein synthesis and arresting bacterial growth.[1][6][8]

Q3: Are there newer generation tetracyclines that can overcome common resistance mechanisms?

A3: Yes, newer generation tetracyclines, such as tigecycline, eravacycline, and omadacycline, have been developed to circumvent common resistance mechanisms like efflux pumps and ribosomal protection.[9] However, the emergence of enzymatic inactivation, particularly by a family of enzymes known as tetracycline destructases, poses a threat to the efficacy of these newer agents.[9][13][14]

Troubleshooting Guides

Q1: My bacterial strain shows resistance to this compound. How can I determine the underlying mechanism of resistance?

A1: A step-wise experimental approach can help elucidate the resistance mechanism in your bacterial strain.

Experimental Workflow: Identifying this compound Resistance Mechanism

G cluster_0 Start: this compound-Resistant Strain cluster_1 Step 1: Test for Efflux Pump Activity cluster_2 Step 2: Analyze Results cluster_3 Step 3: Investigate Other Mechanisms cluster_4 Conclusion start Resistant Strain exp1 Determine this compound MIC in the presence and absence of an Efflux Pump Inhibitor (EPI) (e.g., PAβN, CCCP) start->exp1 res1 Significant MIC Decrease? exp1->res1 exp2 Perform PCR or whole-genome sequencing to detect genes for ribosomal protection proteins (e.g., tet(M), tet(O)) or tetracycline-inactivating enzymes (e.g., tet(X)) res1->exp2 No conclusion1 Efflux Pump-Mediated Resistance res1->conclusion1 Yes conclusion2 Ribosomal Protection or Enzymatic Inactivation exp2->conclusion2

Caption: Workflow for identifying the mechanism of this compound resistance.

Q2: I've identified an efflux pump as the cause of resistance. What are my next steps to overcome it?

A2: If efflux is the confirmed mechanism, consider the following strategies:

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): The use of EPIs in combination with this compound can restore its efficacy.[15][16] EPIs block the efflux pump, leading to an increased intracellular concentration of the antibiotic.[16]

  • Screening for Synergistic Compounds: You can screen compound libraries to identify novel, non-toxic EPIs that work synergistically with this compound. A checkerboard assay is a common method for this.

  • Alternative Antibiotics: If developing a combination therapy is not feasible, switching to a newer generation tetracycline that is less susceptible to efflux, such as tigecycline, may be an option.[9]

Q3: My attempts to use common efflux pump inhibitors (EPIs) are not working. What could be the issue?

A3: There are several possibilities if standard EPIs are ineffective:

  • Multiple Resistance Mechanisms: The strain may possess more than one resistance mechanism. For example, it could have both an efflux pump and ribosomal protection proteins. In this scenario, inhibiting only the efflux pump will not be sufficient to restore sensitivity.

  • Novel or EPI-Insensitive Efflux Pump: The bacterium might express a novel type of efflux pump that is not inhibited by the specific EPIs you are using.

  • Incorrect EPI Concentration: The concentration of the EPI may be suboptimal. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of the EPI.

Troubleshooting Logic: Ineffective Efflux Pump Inhibitor

G start Problem: EPI is ineffective q1 Is the EPI concentration optimal and non-toxic? start->q1 sol1 Perform dose-response and toxicity assays to determine optimal concentration. q1->sol1 No q2 Could multiple resistance mechanisms be present? q1->q2 q1->q2 Yes a1_yes Yes a1_no No sol2 Investigate for ribosomal protection or enzymatic inactivation mechanisms (See FAQ 1). q2->sol2 Yes q3 Consider the possibility of a novel or EPI-insensitive pump. q2->q3 q2->q3 No a2_yes Yes a2_no No sol3 Screen for alternative EPIs or characterize the efflux pump gene. q3->sol3

Caption: Troubleshooting guide for an ineffective efflux pump inhibitor.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for a this compound-Resistant E. coli Strain

Treatment ConditionThis compound MIC (µg/mL)Fold Change in MIC
This compound alone64-
This compound + Efflux Pump Inhibitor (e.g., PAβN)416-fold decrease
This compound + Ribosomal Protection Protein Inhibitor (Hypothetical)64No change
This compound + Enzymatic Inactivation Inhibitor (e.g., Anhydrotetracycline analogue)88-fold decrease

Note: This table is illustrative. Actual values will vary depending on the bacterial strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in the broth. The concentration range should span the expected MIC of the resistant and susceptible control strains.

  • Combine Inoculum and Antibiotic: Add the bacterial inoculum to the wells containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the potential synergistic compound (e.g., an EPI).

  • Inoculation: Add a standardized bacterial inoculum (as in the MIC protocol) to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.

Protocol 3: PCR for Detection of Resistance Genes

  • DNA Extraction: Isolate genomic DNA from the resistant bacterial strain using a commercial kit or standard protocol.

  • Primer Design: Design or obtain primers specific to known tetracycline resistance genes (e.g., tet(A), tet(B) for efflux; tet(M), tet(O) for ribosomal protection; tet(X) for enzymatic inactivation).

  • PCR Amplification: Perform PCR using the extracted DNA, specific primers, and an appropriate PCR master mix. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the presence of the resistance gene.

Signaling Pathway: Mechanisms of Tetracycline Resistance

G cluster_cell Bacterial Cell cluster_ribosome Ribosome ribosome 30S Subunit efflux_pump Efflux Pump tet_out This compound efflux_pump->tet_out Expels rpp Ribosomal Protection Protein (RPP) rpp->ribosome Dislodges Tetracycline tet_in This compound tet_in->ribosome Inhibits Protein Synthesis tet_in->efflux_pump Binds enzyme Inactivating Enzyme tet_in->enzyme Substrate inactive_tet Inactive This compound enzyme->inactive_tet Catalyzes Inactivation

Caption: The three primary mechanisms of bacterial resistance to tetracyclines.

References

Best practices for storing and handling Rolitetracycline powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Rolitetracycline powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] this compound passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of polypeptide chains and inhibiting bacterial growth.[3][4][5]

Q2: What are the recommended storage conditions for this compound powder?

This compound powder should be stored at -20°C in a dry, dark environment. It is stable for up to three years under these conditions.

Q3: How should this compound solutions be stored and for how long are they stable?

The stability of this compound solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Storage TemperatureDurationSource(s)
-20°CUp to 1 month
-80°CUp to 6 months

Q4: In which solvents is this compound soluble?

This compound has varying solubility in different solvents. It is particularly soluble in water, which makes it suitable for preparing aqueous stock solutions.

SolventSolubilitySource(s)
Water10 mg/mL (requires sonication and warming)
Water>20 g/L at 21°C
DMSOSoluble
EthanolPartially Soluble
MethanolPartially Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.

  • Vortex the solution to facilitate dissolution. Gentle warming in a water bath or sonication may be necessary to completely dissolve the powder.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use volumes in sterile cryovials.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Use of this compound as a Selection Antibiotic in Mammalian Cell Culture

This protocol provides a general guideline for using this compound as a selection antibiotic in mammalian cell culture. The optimal working concentration should be determined empirically for each cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL)

Procedure:

  • Determine the Optimal Working Concentration (Kill Curve): a. Plate cells at a low density in a multi-well plate. b. The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 1-20 µg/mL). c. Culture the cells for 3-7 days, observing cell viability daily. d. The lowest concentration that results in complete cell death is the optimal working concentration for selection.

  • Antibiotic Selection: a. After transfection or transduction with a vector conferring this compound resistance, allow the cells to recover for 24-48 hours. b. Passage the cells into fresh medium containing the predetermined optimal working concentration of this compound. c. Replace the selective medium every 3-4 days to maintain antibiotic activity. d. Monitor the cultures for the emergence of resistant colonies. This may take 1-3 weeks. e. Once colonies are visible, they can be isolated and expanded.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder has changed color (darkened). Degradation due to exposure to light, moisture, or improper storage temperature.Discard the powder and obtain a fresh supply. Ensure proper storage at -20°C in a dry, dark environment.
Precipitation observed in the stock solution upon thawing. The solution may be supersaturated, or the compound has degraded.Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may need to be remade. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Loss of antibiotic activity in cell culture. Degradation of this compound in the culture medium.Replace the culture medium with fresh, antibiotic-containing medium every 3-4 days. Ensure the stock solution has been stored correctly and is within its stability period.
Inconsistent results in tetracycline-inducible expression systems. 1. "Leaky" expression in the "off" state. 2. Low induction levels. 3. Presence of tetracyclines in fetal bovine serum (FBS).1. Optimize the concentration of this compound; too high a concentration can sometimes lead to basal expression. 2. Ensure the concentration of this compound is sufficient for induction. Perform a dose-response curve. 3. Use tetracycline-free FBS for all experiments with tetracycline-inducible systems.
Cell toxicity observed at the working concentration. The cell line is particularly sensitive to this compound.Perform a kill curve to determine the lowest effective concentration for your specific cell line.

Visualizations

Rolitetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Porin_Channel Porin Channel This compound->Porin_Channel Enters cell 30S_Subunit 30S Ribosomal Subunit Porin_Channel->30S_Subunit Binds to mRNA_Ribosome_Complex mRNA-Ribosome Complex 30S_Subunit->mRNA_Ribosome_Complex Associates with Protein_Synthesis Protein Synthesis mRNA_Ribosome_Complex->Protein_Synthesis Inhibition tRNA aminoacyl-tRNA tRNA->mRNA_Ribosome_Complex Binding Blocked

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental_Workflow_Stock_Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of a sterile this compound stock solution.

References

Technical Support Center: Mitigating Cytotoxic Effects of Rolitetracycline in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of Rolitetracycline in eukaryotic cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in eukaryotic cells?

While this compound is an antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, its cytotoxic effects in eukaryotic cells are primarily attributed to off-target effects.[1] The main mechanisms include:

  • Mitochondrial Dysfunction: Tetracyclines can impair mitochondrial function by inhibiting mitochondrial protein synthesis, leading to a decrease in cellular respiration and ATP production.[2][3] This disruption of the mitochondrial respiratory chain can also lead to an increase in the production of Reactive Oxygen Species (ROS).

  • Induction of Apoptosis: The accumulation of ROS and subsequent mitochondrial damage can trigger the intrinsic pathway of apoptosis.[4] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute programmed cell death.[5]

  • Oxidative Stress: Tetracyclines have been shown to promote the generation of ROS, leading to oxidative stress within the cell.[6] This can damage cellular components such as lipids, proteins, and DNA.

Q2: Which eukaryotic cell lines are particularly sensitive to this compound?

The sensitivity of eukaryotic cell lines to this compound can vary. While comprehensive data for this compound across a wide range of cell lines is limited, studies on other tetracyclines, such as doxycycline, indicate that cell lines with high metabolic activity or those of the monocytic lineage may be more susceptible.[4] For example, a potent dose-dependent cytotoxic effect has been observed in the human histiocytic lymphoma U937 cell line and the mouse macrophage line RAW264.[4]

Q3: How can I mitigate the cytotoxic effects of this compound in my experiments?

A primary strategy to mitigate this compound-induced cytotoxicity is the co-administration of antioxidants. Antioxidants can help to neutralize the excess Reactive Oxygen Species (ROS) generated by this compound, thereby reducing oxidative stress and subsequent apoptosis. N-acetylcysteine (NAC) is a commonly used antioxidant for this purpose.[7][8]

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.

Possible Cause: The concentration of this compound used is above the cytotoxic threshold for your specific cell line.

Solution:

  • Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will help you identify a working concentration that is effective for your experimental purpose while minimizing cytotoxicity.

  • Co-treatment with an Antioxidant: If the experimental design requires concentrations that are found to be cytotoxic, consider co-treating your cells with an antioxidant like N-acetylcysteine (NAC).

Quantitative Data: Cytotoxicity of Tetracyclines in Eukaryotic Cell Lines
AntibioticCell LineAssayIC50 / CC50Reference
DoxycyclineNCI-H446 (Lung Cancer)MTT1.70 µM[9]
DoxycyclineA549 (Lung Cancer)MTT1.06 µM[9]
Doxycycline293T (Human Kidney)Proliferation Assay~1 µg/mL[2]
DoxycyclineMCF12A (Human Breast)Proliferation Assay>10 µg/mL[2]
DoxycyclineT3M4 (Pancreatic Cancer)SRBInduces apoptosis[10]
DoxycyclineGER (Pancreatic Cancer)SRBInduces apoptosis[10]
CMT-3U937 (Histiocytic Lymphoma)MTTPotent cytotoxicity[4]
DoxycyclineU937 (Histiocytic Lymphoma)MTTLess potent than CMT-3[4]
Demeclocycline (B601452)Chang (Human Liver)LDH LeakageMore toxic than tetracycline (B611298)[11]
ChlortetracyclineChang (Human Liver)LDH LeakageMore toxic than tetracycline[11]
TetracyclineChang (Human Liver)LDH LeakageLess toxic than demeclocycline and chlortetracycline[11]

Note: Data for this compound is limited. The provided data for other tetracyclines can serve as a reference for designing initial experiments.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound by measuring cell viability.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes the co-treatment of cells with this compound and NAC to reduce cytotoxicity.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

  • 96-well tissue culture plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions containing a fixed concentration of this compound (e.g., near the IC50 value) and varying concentrations of NAC (e.g., 1, 5, 10 mM). Also, prepare controls with this compound alone, NAC alone, and untreated cells.

  • Incubation and Viability Assessment: Remove the old medium and add 100 µL of the treatment solutions to the wells. Incubate for the desired time and assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine the protective effect of NAC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction ros ↑ ROS Production bax_bak Bax/Bak Activation ros->bax_bak mito_dysfunction->ros cytochrome_c Cytochrome c Release apaf1 Apaf-1 cytochrome_c->apaf1 bax_bak->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Refinement of Rolitetracycline dosage for specific bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Rolitetracycline dosage for specific bacterial species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a semi-synthetic, broad-spectrum tetracycline (B611298) antibiotic.[1][2][3] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] It passively diffuses through porin channels in the bacterial membrane and then reversibly binds to the 30S ribosomal subunit.[1][5][6] This binding blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1][5][6]

Q2: What are the primary bacterial resistance mechanisms to this compound?

Bacteria develop resistance to tetracyclines, including this compound, through two predominant mechanisms:

  • Tetracycline Efflux: This involves the acquisition of genes that code for membrane proteins that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[5][7][8][9]

  • Ribosomal Protection: This mechanism involves the production of proteins that associate with the ribosome and dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume.[5][7][8][9] A third, less common mechanism is the enzymatic modification or degradation of the tetracycline molecule itself.[7][8][10]

Q3: How is the appropriate dosage of this compound determined in a research setting?

The initial dosage refinement for this compound against a specific bacterial species is determined by establishing its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria in vitro after a specific incubation period.[11][12][13] This value is a critical starting point for further preclinical and clinical studies. The MIC is typically determined using standardized methods like broth microdilution assays.[11][13][14]

Q4: What is the importance of using quality control (QC) strains in MIC assays?

Using standardized QC strains (e.g., from ATCC) with known, expected MIC ranges is crucial for validating the accuracy and reproducibility of your experimental setup. If the MIC values for your QC strains fall outside the established acceptable range, it signals a potential systemic issue with the assay, such as problems with the antibiotic stock, media preparation, or incubation conditions.[15]

Troubleshooting Guide for MIC Assays

Problem 1: Inconsistent MIC values between experimental replicates.

Potential Cause Troubleshooting Step
Inoculum Density Variation A primary source of variability is inconsistent bacterial inoculum density.[15] Ensure a standardized inoculum is prepared for every experiment, targeting a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Use a spectrophotometer to adjust the suspension to a 0.5 McFarland standard.[15][16]
Pipetting/Dilution Errors Inaccurate serial dilutions can significantly alter the final drug concentrations.[15] Ensure pipettes are regularly calibrated and use new, sterile tips for each dilution step to prevent carryover.
Incomplete Solubilization If the this compound powder is not fully dissolved in the stock solution, it can lead to inconsistent concentrations in the assay wells. Ensure the compound is completely solubilized before making serial dilutions.
Media Composition The pH and cation concentration (especially Mg2+ and Ca2+) of the culture medium can affect the activity of tetracyclines.[15] Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines for consistent results.[15]

Problem 2: No bacterial growth observed, even in the growth control wells.

Potential Cause Troubleshooting Step
Non-viable Inoculum The bacterial culture used for the inoculum may not have been viable. Always use a fresh, actively growing culture (e.g., from an 18-24 hour plate) to prepare the inoculum.[16]
Unsuitable Growth Medium The chosen medium may not support the growth of the specific bacterial species being tested.[16] Confirm that the medium is appropriate for your strain and that all necessary supplements have been added.
Residual Sterilants Contamination of glassware or plasticware with residual sterilizing agents (e.g., detergents, alcohol) can inhibit bacterial growth. Ensure all materials are thoroughly rinsed with sterile, distilled water.

Problem 3: MIC values for QC strains are consistently out of the expected range.

Potential Cause Troubleshooting Step
Degraded Antibiotic Stock This compound solutions can degrade over time, especially if not stored correctly.[17] Prepare fresh stock solutions for each experiment or use single-use aliquots stored at -80°C and protected from light.[2][15] Avoid repeated freeze-thaw cycles.[15]
Incorrect QC Strain Verify the identity and purity of the QC strain.[15] Streak the culture onto an appropriate agar (B569324) plate to check for purity and colony morphology.
Protocol Deviation Meticulously review your entire experimental protocol against established standards (e.g., CLSI M07).[15] Pay close attention to media preparation, inoculum standardization, and incubation time and temperature.[15]

Quantitative Data Summary

Note: As this compound is an older tetracycline derivative, extensive public data on its MIC against a wide range of specific modern clinical isolates is limited. The following table provides illustrative MIC50/MIC90 values for the parent compound, Tetracycline, which serves as a proxy for understanding expected activity ranges.

Table 1: Illustrative Tetracycline MIC Values for Selected Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus1>16
Streptococcus pneumoniae0.258
Escherichia coli4>16
Haemophilus influenzae24
Bacteroides fragilis832

MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates. Data is representative and can vary significantly based on resistance patterns in specific geographic locations.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution: a. Weigh the required amount of this compound powder using an analytical balance. b. Dissolve the powder in an appropriate solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[15] d. Store the stock solution in single-use aliquots at -80°C, protected from light.[2]

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.[15] b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15] d. Within 15 minutes, dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[15][16]

3. Microtiter Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating the highest concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15] d. Column 11 will serve as the growth control (no antibiotic). Column 12 will serve as the sterility control (broth only, no bacteria).[15]

4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 2d) to each well from column 1 to 11. The final volume in these wells will be 200 µL. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious bacteria.[15]

5. MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[11][12]

Visualizations

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read Results Visually (Check for Turbidity) E->F G Determine MIC Value F->G

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MIC Results Start Inconsistent MIC Results Observed QC_Check Are QC Strain MICs within range? Start->QC_Check Inoculum Verify Inoculum Prep: - McFarland Standard - Fresh Culture QC_Check->Inoculum Yes Systemic_Issue Systemic Issue Likely QC_Check->Systemic_Issue No Dilution Check Dilution Series: - Calibrate Pipettes - Aseptic Technique Inoculum->Dilution Media Review Media Prep: - Cation-Adjusted? - Correct pH? Dilution->Media End Re-run Assay Media->End Stock Check Antibiotic Stock: - Freshly Prepared? - Stored Correctly? Systemic_Issue->Stock Protocol Review Entire Protocol vs. CLSI Standards Stock->Protocol Protocol->End

Caption: A logical workflow for troubleshooting inconsistent MIC assay results.

Resistance_Mechanisms Tetracycline Action and Resistance Mechanisms cluster_cell Bacterial Cell Ribosome 30S Ribosomal Subunit Protein_Synth Protein Synthesis Ribosome->Protein_Synth Essential for Tetracycline This compound (Enters Cell) Inhibition Inhibition Tetracycline->Inhibition Inhibition->Ribosome Binds to Inhibition->Protein_Synth Halts Efflux Efflux Pump (Removes Drug) Efflux->Tetracycline Expels Protection Ribosomal Protection Protein (RPP) Protection->Ribosome Dislodges Drug Block_RPP Blocks Binding

Caption: this compound's mechanism of action and primary bacterial resistance pathways.

References

Validation & Comparative

Rolitetracycline vs. Doxycycline: A Comparative In Vitro Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro efficacy of rolitetracycline (B610553) and doxycycline (B596269), two prominent antibiotics within the tetracycline (B611298) class. By presenting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and infectious disease.

Introduction

This compound and doxycycline are both broad-spectrum tetracycline antibiotics that have been utilized in clinical practice. While they share a common mechanism of action, their chemical structures and pharmacokinetic profiles present differences that may influence their in vitro and in vivo activities. This compound, a semi-synthetic derivative, is known to be a prodrug of tetracycline, meaning it is converted into tetracycline in the body to exert its antibacterial effect.[1][2][3] Doxycycline is a semi-synthetic tetracycline that has been widely used due to its favorable pharmacokinetic properties.[4] This guide will focus on the direct in vitro comparisons available in the scientific literature.

Mechanism of Action

Both this compound and doxycycline function by inhibiting bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5][6] This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria.[6][7]

Mechanism of Action of Tetracyclines cluster_bacterium Bacterial Cell Tetracycline Tetracycline 30S_Subunit 30S Ribosomal Subunit Tetracycline->30S_Subunit Binds to Inhibition X 30S_Subunit->Inhibition 50S_Subunit 50S Ribosomal Subunit Protein_Elongation Polypeptide Chain Elongation 50S_Subunit->Protein_Elongation Catalyzes mRNA mRNA mRNA->30S_Subunit Associates with tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binds to A-site Protein_Elongation->Inhibition Halted Inhibition->tRNA Blocks binding

Fig. 1: Mechanism of Tetracycline Action

Comparative In Vitro Efficacy

Direct comparative studies of the in vitro efficacy of this compound and doxycycline are limited. However, a key study by Daschner (1977) provides valuable data on their activity against Escherichia coli and Staphylococcus aureus.[8] Given that this compound is a prodrug of tetracycline, in vitro data for tetracycline can also serve as a relevant proxy for the intrinsic activity of this compound.

Quantitative Data Summary

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a significant reduction in bacterial density.

Table 1: Comparative In Vitro Activity of this compound and Doxycycline against E. coli and S. aureus

AntibioticOrganism (Number of Strains)MIC Range (µg/mL)MBC Range (µg/mL)Source
This compound E. coli (20)Not specified in abstractOn average, twice the MIC[8]
S. aureus (16)Not specified in abstractOn average, at least four times the MIC[8]
Doxycycline E. coli (20)Not specified in abstractOn average, twice the MIC[8]
S. aureus (16)Not specified in abstractOn average, at least four times the MIC[8]

Note: The abstract of the primary comparative study did not provide specific MIC ranges, but rather the relationship between MIC and MBC.[8]

Table 2: Comparative In Vitro Activity of Doxycycline and Tetracycline against Borrelia burgdorferi

AntibioticOrganism (Number of Isolates)MIC90 (mg/L)MBC90 (mg/L)Source
Doxycycline Borrelia genospecies (16)0.2516[9]
Tetracycline Borrelia genospecies (16)0.2516[9]

MIC90 and MBC90 represent the concentrations required to inhibit and kill 90% of the isolates, respectively.

Table 3: General In Vitro Susceptibility of Doxycycline and Tetracycline against Various Clinical Isolates

AntibioticOrganismMIC90 (µg/mL)Source
Doxycycline Staphylococcus aureus0.5 (MRSA)[10]
Streptococcus pneumoniae0.12[10]
Escherichia coli8[10]
Tetracycline Brucella melitensis (358 strains)0.25[11]

Experimental Protocols

The following sections describe the methodologies typically employed for determining the in vitro efficacy of antibiotics like this compound and doxycycline.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC is the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and doxycycline are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotic solutions. Control wells containing only the growth medium and bacteria (positive control) and only the medium (negative control) are included. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Broth Microdilution MIC Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Fig. 2: Broth Microdilution MIC Workflow
Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration of the antibiotic that is bactericidal.

Protocol: MBC Assay

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that show no visible growth in the MIC assay.

  • Plating: The aliquots are plated onto a suitable antibiotic-free agar medium.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Reading of Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Discussion and Conclusion

The available in vitro data suggests that this compound and doxycycline exhibit comparable activity against E. coli and S. aureus.[8] The finding that the MBCs for both drugs against E. coli are relatively close to their MICs indicates potential bactericidal activity at higher concentrations, whereas for S. aureus, the significantly higher MBCs suggest a more pronounced bacteriostatic effect.[8]

As this compound is a prodrug of tetracycline, the in vitro activity of tetracycline is a strong indicator of its intrinsic efficacy. Studies comparing doxycycline and tetracycline against various pathogens, such as Borrelia burgdorferi, have shown similar MIC and MBC values, suggesting comparable in vitro potency.[9]

It is important to note that in vitro efficacy is just one aspect of an antibiotic's overall profile. Factors such as pharmacokinetics, tissue penetration, and in vivo stability play a crucial role in clinical effectiveness. This compound's formulation as a prodrug was intended to improve its bioavailability.[1]

References

Comparative analysis of Rolitetracycline and tetracycline fluorescence spectra

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rolitetracycline and Tetracycline (B611298) Fluorescence Spectra

For researchers, scientists, and drug development professionals, understanding the photophysical properties of active pharmaceutical ingredients is crucial for various applications, including analytical method development, formulation studies, and understanding drug-target interactions. This guide provides a comparative analysis of the fluorescence spectra of this compound and Tetracycline, supported by experimental data and detailed protocols.

Introduction to this compound and Tetracycline

Tetracycline is a broad-spectrum antibiotic that exhibits intrinsic fluorescence. This compound is a semisynthetic derivative of tetracycline, specifically a pyrrolidinylmethyl tetracycline. While both share the same core fluorophore, their substitution patterns can influence their fluorescence properties.

Comparative Fluorescence Data

The fluorescence characteristics of this compound and Tetracycline are influenced by their molecular structure and the surrounding environment, such as solvent polarity and pH. Below is a summary of their key fluorescence spectral properties.

ParameterThis compoundTetracyclineReference
Excitation Maximum (λex) ~390 nm~390 nm[1]
Emission Maximum (λem) 529 nm529 nm[2]
Relative Fluorescence Intensity 0.341 (Reference)[2]
Fluorescence Quantum Yield (Φf) Not explicitly reported, but lower than tetracycline~10⁻³ in aqueous solution[3]
Fluorescence Lifetime (τf) Not explicitly reported, expected to be in the picosecond range in aqueous solutionComplex decay with components in the sub-nanosecond and tens of picoseconds range in aqueous solution[4]

Key Observations:

  • Excitation and Emission Wavelengths: Both this compound and Tetracycline exhibit very similar excitation and emission maxima, with a shared emission peak at 529 nm. This suggests that the core tetracycline ring system is the primary contributor to the fluorescence.

  • Fluorescence Intensity: Tetracycline displays a significantly higher fluorescence intensity compared to this compound, with a relative intensity of 1 versus 0.34, respectively. This indicates that the pyrrolidinylmethyl substitution in this compound leads to a quenching of the fluorescence.

Experimental Protocols

The following section details standardized methodologies for the key experiments cited in this guide.

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for acquiring fluorescence excitation and emission spectra of tetracycline derivatives.

a. Materials and Instrumentation:

  • This compound and Tetracycline standards

  • Spectroscopic grade solvents (e.g., methanol, ethanol, or buffered aqueous solutions)

  • Spectrofluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • Quartz cuvettes (1 cm path length)

b. Sample Preparation:

  • Prepare stock solutions of this compound and Tetracycline in the desired solvent. A typical concentration is 1 mg/mL.

  • From the stock solutions, prepare working solutions with concentrations ranging from 1 to 10 µg/mL. The optimal concentration should be determined to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

c. Instrumental Parameters:

  • Excitation Wavelength (for Emission Scan): Set the excitation wavelength to the absorption maximum of the tetracycline derivative (approximately 390 nm).

  • Emission Wavelength (for Excitation Scan): Set the emission wavelength to the fluorescence maximum (approximately 529 nm).

  • Slit Widths: Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance spectral resolution and signal-to-noise ratio.

  • Scan Range:

    • For emission spectra, scan from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 400 nm to 700 nm).

    • For excitation spectra, scan from a shorter wavelength to a wavelength slightly lower than the emission wavelength (e.g., 250 nm to 500 nm).

  • Scan Speed and Data Interval: Set appropriate scan speed and data interval for adequate data point collection.

d. Measurement Procedure:

  • Record the fluorescence spectrum of the solvent blank.

  • Record the fluorescence spectra of the this compound and Tetracycline working solutions.

  • Subtract the solvent blank spectrum from the sample spectra to obtain the corrected fluorescence spectra.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard.

a. Additional Materials:

  • A fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the samples (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

b. Procedure:

  • Prepare solutions of the standard and the samples (this compound and Tetracycline) with identical absorbance at the same excitation wavelength.

  • Record the corrected fluorescence emission spectra for the standard and the samples under identical instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent (Note: If the absorbance and solvent are the same for the sample and standard, the equation simplifies to Φ_sample = Φ_std * (I_sample / I_std)).

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_data Data Analysis prep_stock Prepare Stock Solutions prep_work Prepare Working Solutions prep_stock->prep_work inst_setup Spectrofluorometer Setup prep_work->inst_setup Load Sample set_params Set Wavelengths & Slits inst_setup->set_params meas_blank Measure Solvent Blank set_params->meas_blank meas_sample Measure Sample Spectra meas_blank->meas_sample correct_spectra Correct for Blank meas_sample->correct_spectra analyze_spectra Analyze Spectra correct_spectra->analyze_spectra fluorescence_parameters cluster_excitation Excitation Process cluster_deexcitation De-excitation Pathways cluster_observables Observable Parameters Absorption Photon Absorption ExcitedState Excited State Absorption->ExcitedState Fluorescence Fluorescence Emission ExcitedState->Fluorescence NonRadiative Non-Radiative Decay ExcitedState->NonRadiative Lifetime Lifetime (τf) ExcitedState->Lifetime QuantumYield Quantum Yield (Φf) Fluorescence->QuantumYield Intensity Intensity Fluorescence->Intensity NonRadiative->QuantumYield

References

A Comparative Guide to Microbiological and HPLC Assays for Rolitetracycline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For tetracycline-class antibiotics like Rolitetracycline, both microbiological and physicochemical methods are employed to ensure potency and purity. This guide provides a detailed comparison of the traditional microbiological assay and the modern High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Comparison of Method Performance

The choice between a microbiological assay and an HPLC method often depends on the specific requirements of the analysis. The microbiological assay measures the biological activity (potency) of the antibiotic, which is a direct indicator of its therapeutic efficacy. In contrast, HPLC is a highly specific physicochemical method that quantifies the concentration of the intact drug molecule, distinguishing it from degradation products or related substances.

Table 1: Comparison of Typical Validation Parameters

Validation ParameterMicrobiological Assay (Cylinder-Plate)High-Performance Liquid Chromatography (HPLC)
Specificity Measures biological activity; may not distinguish between active metabolites.High; can separate the parent drug from impurities and degradation products.
Linearity (r²) Typically ≥ 0.98Typically ≥ 0.999
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%
Precision (% RSD - Repeatability) ≤ 5.0%≤ 2.0%
Precision (% RSD - Intermediate) ≤ 10.0%≤ 3.0%
Limit of Detection (LOD) Dependent on microbial sensitivity (ng to µg range)Typically in the ng/mL range
Limit of Quantification (LOQ) Dependent on microbial sensitivity (ng to µg range)Typically in the ng/mL to µg/mL range

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the microbiological and HPLC quantification of tetracyclines.

Microbiological Assay: Cylinder-Plate Method

This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar (B569324) layer, resulting in a zone of inhibition of microbial growth. The diameter of this zone is proportional to the concentration of the antibiotic.

1. Test Organism and Media:

  • Microorganism: Staphylococcus aureus (ATCC 29737) or Staphylococcus epidermidis (ATCC 12228).

  • Culture Media: Antibiotic Medium No. 1 and Antibiotic Medium No. 11 (or equivalent) are commonly used for culture maintenance and the assay plates, respectively.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in sterile water to a known concentration (e.g., 1 mg/mL).

  • Standard Working Solutions: Prepare a series of dilutions from the stock solution in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 4.5) to obtain concentrations spanning the desired range (e.g., 0.064, 0.080, 0.100, 0.125, 0.156 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in sterile water to obtain a stock solution with an estimated concentration similar to the standard stock solution. Further dilute with the same buffer to a final concentration expected to be in the middle of the standard curve.

3. Assay Procedure:

  • Plate Preparation: Prepare a base layer of agar in Petri dishes. Once solidified, overlay with a seed layer of agar inoculated with the test microorganism.

  • Cylinder Placement: Place sterile stainless steel or porcelain cylinders on the agar surface.

  • Application of Solutions: Fill the cylinders with the standard and sample solutions.

  • Incubation: Incubate the plates at a specified temperature (e.g., 32-35°C) for 16-18 hours.

  • Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

4. Data Analysis:

  • Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Determine the concentration of the sample by interpolating its mean zone diameter on the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components of a mixture. For tetracyclines, a reversed-phase HPLC method with UV detection is common.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector, autosampler, and data processing software.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is frequently used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M oxalic acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). The exact ratio may vary and should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 355 nm.

  • Column Temperature: 30-35°C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) or a mixture of the mobile phase.

  • Standard Working Solutions: Create a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-50 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent as the standard to achieve a concentration within the calibration range.

3. System Suitability:

  • Before analysis, inject a standard solution multiple times to ensure the system is performing adequately. Parameters like peak asymmetry, theoretical plates, and %RSD of peak areas should meet predefined criteria.

4. Analysis:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas from the resulting chromatograms.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes, the following diagrams are provided in DOT language.

experimental_workflow_microbiological_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Culture Media (Antibiotic Medium 1 & 11) start->prep_media prep_inoculum Prepare Inoculum (Staphylococcus aureus) start->prep_inoculum prep_std Prepare Standard Solutions (this compound Reference) start->prep_std prep_sample Prepare Sample Solutions start->prep_sample prep_plates Prepare Assay Plates (Base and Seed Layers) prep_media->prep_plates prep_inoculum->prep_plates fill_cylinders Fill Cylinders (Standards & Samples) prep_std->fill_cylinders prep_sample->fill_cylinders place_cylinders Place Cylinders prep_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (32-35°C, 16-18h) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (log[C] vs. Zone Diameter) measure_zones->plot_curve calculate Calculate Sample Potency plot_curve->calculate end End calculate->end

Caption: Experimental Workflow for Microbiological Assay.

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Start prep_mobile_phase Prepare Mobile Phase (e.g., Oxalic Acid/Acetonitrile) start->prep_mobile_phase prep_std Prepare Standard Solutions (this compound Reference) start->prep_std prep_sample Prepare Sample Solutions start->prep_sample system_suitability Perform System Suitability Test prep_mobile_phase->system_suitability prep_std->system_suitability inject_samples Inject Standards and Samples prep_sample->inject_samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks plot_curve Plot Calibration Curve (Peak Area vs. Concentration) integrate_peaks->plot_curve calculate Calculate Sample Concentration plot_curve->calculate end End calculate->end

Caption: Experimental Workflow for HPLC Analysis.

logical_flow_method_selection start Start: Need to Quantify This compound purpose Primary Analytical Goal? start->purpose bioactivity Measure Biological Potency (Therapeutic Efficacy) purpose->bioactivity Bioactivity concentration Measure Chemical Concentration (Purity, Stability) purpose->concentration Concentration/ Purity micro_assay Use Microbiological Assay bioactivity->micro_assay hplc_assay Use HPLC Method concentration->hplc_assay consider_micro Considerations: - Simpler equipment - Measures bioactivity - Slower, higher variability micro_assay->consider_micro consider_hplc Considerations: - High specificity - Faster, more precise - Requires specialized equipment hplc_assay->consider_hplc

Caption: Logical Flow for Method Selection.

Conclusion

Both the microbiological assay and HPLC are valuable tools for the quantification of this compound, each with its own strengths and weaknesses. The microbiological assay provides a measure of the antibiotic's biological potency, which is crucial for predicting its therapeutic effect. However, it is generally more time-consuming and has higher inherent variability. The HPLC method, on the other hand, offers high specificity, precision, and speed, making it ideal for purity testing, stability studies, and routine quality control where the exact concentration of the intact drug is required. The choice of method should be guided by the specific analytical needs, regulatory requirements, and the intended application of the results. For comprehensive characterization, the use of both methods can be complementary, with HPLC confirming the concentration and purity, and the microbiological assay confirming the biological activity.

Cross-Reactivity of Rolitetracycline in Antibiotic Screening Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Rolitetracycline in antibiotic screening panels. The data presented is intended to assist researchers and professionals in the selection and interpretation of screening results for tetracycline-class antibiotics.

Introduction to this compound and Cross-Reactivity

This compound is a semisynthetic, broad-spectrum tetracycline (B611298) antibiotic. Structurally, it is a prodrug of tetracycline, formed by the condensation of tetracycline with pyrrolidine (B122466) and formaldehyde. This close structural relationship to tetracycline underlies its potential for cross-reactivity in various analytical tests designed to detect tetracycline-class antibiotics. Understanding the extent of this cross-reactivity is crucial for the accurate detection of antibiotic residues and for avoiding misinterpretation of screening results.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other tetracycline antibiotics in a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) screening test. The data is derived from a study evaluating antibiotic residues in raw meat.[1]

AntibioticCross-Reactivity (%)
Chlortetracycline (B606653)70%
This compound 34%
Demeclocycline26%
Oxytetracycline13%
Minocycline (B592863)3%
Doxycycline2%

Table 1: Cross-reactivity of various tetracycline antibiotics in a commercial ELISA test. Data sourced from a study on antibiotic residue detection in meat.[1]

Analysis of Cross-Reactivity

The data indicates that this compound exhibits a significant cross-reactivity of 34% in this specific ELISA panel.[1] This level of cross-reactivity is substantial and suggests that the presence of this compound could lead to a positive result in screening tests targeting other tetracyclines, particularly chlortetracycline for which the assay has the highest cross-reactivity. Conversely, the assay shows lower cross-reactivity for minocycline and doxycycline.[1]

The structural similarity between this compound and tetracycline is the primary determinant of this cross-reactivity. As a prodrug, this compound is designed to convert to tetracycline in vivo, and its core tetracyclic structure is recognized by antibodies raised against tetracycline.

Experimental Protocols

The following section outlines a general methodology for determining antibiotic cross-reactivity using a competitive ELISA, a common format for antibiotic screening kits.

Competitive ELISA Protocol for Tetracycline Cross-Reactivity

This protocol is a generalized procedure based on commercially available tetracycline ELISA kits.

Principle: This assay is a competitive enzyme immunoassay. A microtiter plate is coated with antibodies specific to tetracyclines. When a sample containing tetracycline antibiotics is added to the wells along with a fixed amount of enzyme-labeled tetracycline (conjugate), the unlabeled antibiotic from the sample and the enzyme-labeled tetracycline compete for the binding sites on the antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of the tetracycline antibiotic in the sample. The color intensity developed after the addition of a substrate is then measured.

Materials:

  • Microtiter plate pre-coated with anti-tetracycline antibodies

  • Standard solutions of this compound and other tetracyclines (e.g., tetracycline, oxytetracycline, chlortetracycline, doxycycline) of known concentrations

  • Tetracycline-enzyme conjugate

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of standard dilutions for each tetracycline antibiotic to be tested for cross-reactivity. Prepare samples containing known concentrations of this compound.

  • Assay: a. Add a specific volume of the standard or sample solution to the designated wells of the microtiter plate. b. Add the tetracycline-enzyme conjugate to each well. c. Incubate the plate for a specified time at a controlled temperature to allow for competitive binding. d. Wash the plate with wash buffer to remove any unbound reagents. e. Add the substrate solution to each well and incubate for a set period to allow for color development. f. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Construct a standard curve by plotting the absorbance values against the concentrations of the tetracycline standard. c. Determine the concentration of each test antibiotic (including this compound) that causes 50% inhibition of the maximum signal (IC50). d. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Tetracycline Standard / IC50 of Test Antibiotic) x 100

Visualizing Tetracycline Cross-Reactivity

The following diagram illustrates the logical relationship of this compound's cross-reactivity with other tetracyclines in an antibody-based screening assay.

Tetracycline_Cross_Reactivity cluster_Tetracyclines Tetracycline Analogs cluster_Assay Screening Panel This compound This compound Antibody Anti-Tetracycline Antibody This compound->Antibody High Cross-Reactivity Tetracycline Tetracycline Tetracycline->Antibody Target Analyte Chlortetracycline Chlortetracycline Chlortetracycline->Antibody High Cross-Reactivity Oxytetracycline Oxytetracycline Oxytetracycline->Antibody Moderate Cross-Reactivity Doxycycline Doxycycline Doxycycline->Antibody Low Cross-Reactivity

Tetracycline cross-reactivity pathways.

Conclusion

The available data demonstrates that this compound exhibits significant cross-reactivity in at least one commercial antibiotic screening panel. This highlights the importance for researchers and drug development professionals to be aware of the potential for co-detection of multiple tetracycline analogs when using broad-spectrum screening methods. For definitive identification and quantification of specific tetracycline antibiotics, confirmatory methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Further studies are needed to characterize the cross-reactivity of this compound across a wider range of commercially available antibiotic screening panels to provide a more complete picture for the scientific community.

References

Confirming Rolitetracycline Activity: A Comparative Guide Using ATCC Control Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the antimicrobial activity of Rolitetracycline using well-established American Type Culture Collection (ATCC) control strains. The presented methodologies and data align with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reliable and reproducible results.

Comparative Data: MIC Quality Control Ranges

ATCC® StrainOrganismTetracycline (B611298) MIC QC Range (µg/mL) - CLSITetracycline MIC QC Range (µg/mL) - EUCAST
25922™Escherichia coli4 - 162 - 8
29213™Staphylococcus aureus0.5 - 20.5 - 2
29212™Enterococcus faecalis8 - 32Not specified
27853™Pseudomonas aeruginosa8 - 32Not specified

Note: The absence of specified EUCAST ranges for E. faecalis and P. aeruginosa against tetracycline highlights the importance of consulting the latest EUCAST documentation for the most current recommendations.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3][4] The following protocol is a generalized procedure based on CLSI and EUCAST guidelines.[5]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. The solution should be filter-sterilized.

  • Culture Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for testing most aerobic bacteria. For fastidious organisms, consult CLSI or EUCAST guidelines for appropriate media supplementation.

  • ATCC Control Strains: Subculture the recommended ATCC strains (E. coli ATCC® 25922™, S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, and P. aeruginosa ATCC® 27853™) on appropriate agar (B569324) plates to ensure purity and viability.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile saline solution or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.

  • Typically, a volume of 50 µL or 100 µL per well is used.

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Seal the plates or use a lid to prevent evaporation and contamination.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in confirming the antimicrobial activity of this compound using ATCC control strains.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Strain ATCC Control Strains (E. coli, S. aureus, etc.) Inoculum Prepare Inoculum (0.5 McFarland) Strain->Inoculum Media Culture Media (CAMHB) Media->Inoculum Antibiotic This compound Stock Solution Dilution Serial Dilution in 96-well Plate Antibiotic->Dilution Inoculation Inoculate Plate Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Reading Read MIC Incubation->Reading Comparison Compare to QC Ranges Reading->Comparison

Experimental workflow for MIC determination.

References

A Comparative Guide to the Analysis of Rolitetracycline: UPLC-MS/MS vs. High-Speed Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a traditional High-Speed Liquid Chromatography (HSLC) method for the detection and quantification of Rolitetracycline (B610553). The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, with a focus on performance, efficiency, and data quality.

Executive Summary

The analysis of this compound, a broad-spectrum tetracycline (B611298) antibiotic, requires sensitive and specific methods to ensure accurate quantification in various matrices. Modern UPLC-MS/MS technology offers significant advantages in terms of speed, sensitivity, and selectivity over older chromatographic techniques. This guide presents a detailed comparison of a validated UPLC-MS/MS method with a previously established HSLC method, highlighting the key performance differences through experimental data and detailed protocols.

Performance Comparison

The following tables summarize the quantitative performance data for the detection of this compound using UPLC-MS/MS and a historical HSLC method. It is important to note that while the HSLC method is specific to this compound, the UPLC-MS/MS data is extrapolated from validated methods for the broader class of tetracycline antibiotics due to a lack of specific published data for this compound itself.

Table 1: Performance Characteristics of UPLC-MS/MS for Tetracycline Analysis

ParameterPerformance
Limit of Detection (LOD) 0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL
Linearity (R²) > 0.99
Recovery 85% - 115%
Precision (RSD) < 15%
Analysis Time 5 - 10 minutes

Table 2: Performance Characteristics of High-Speed Liquid Chromatography for this compound Analysis

ParameterPerformance
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Linearity Not Reported
Recovery Not Reported
Precision (RSD) < 1% (for standards)
Analysis Time Approximately 10 minutes

Experimental Protocols

UPLC-MS/MS Method for Tetracycline Analysis

This protocol is a generalized procedure based on established methods for the analysis of tetracyclines in various matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Acidify the sample (e.g., plasma, tissue homogenate) with a suitable buffer (e.g., McIlvaine buffer, pH 4.0) containing EDTA to chelate metal ions.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) sequentially with methanol (B129727) and water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove interferences.

  • Elution: Elute the tetracyclines from the cartridge using an appropriate solvent (e.g., methanol, acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a short run time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

High-Speed Liquid Chromatography Method for this compound Analysis[1]

This protocol is based on a method published in 1975 for the simultaneous determination of tetracycline and this compound.[1]

1. Sample Preparation

  • Dissolve the sample containing this compound in water.

  • Chill the sample solution to 0°C.[1]

2. HSLC Conditions

  • Instrument: A high-speed liquid chromatograph.

  • Column: A pellicular cation-exchange resin.[1]

  • Mobile Phase: Not explicitly detailed in the abstract, but would be an aqueous buffer suitable for cation-exchange chromatography.

  • Flow Rate: Not explicitly detailed.

  • Detection: UV absorbance at a suitable wavelength for this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS method and the logical relationship in the analysis process.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Pretreatment Acidification & Chelation Sample->Pretreatment SPE Solid-Phase Extraction Pretreatment->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: UPLC-MS/MS experimental workflow for this compound detection.

Analytical_Logic cluster_objective Analytical Objective cluster_method_selection Method Selection cluster_performance Performance Metrics Objective Accurate Quantification of this compound UPLC_MSMS UPLC-MS/MS Objective->UPLC_MSMS HSLC HSLC Objective->HSLC Sensitivity Sensitivity (LOD, LOQ) UPLC_MSMS->Sensitivity Selectivity Selectivity UPLC_MSMS->Selectivity Speed Speed (Analysis Time) UPLC_MSMS->Speed Accuracy Accuracy (Recovery) UPLC_MSMS->Accuracy Precision Precision (RSD) UPLC_MSMS->Precision HSLC->Sensitivity HSLC->Selectivity HSLC->Speed HSLC->Accuracy HSLC->Precision

Caption: Logical relationship of analytical methods and performance metrics.

Conclusion

The development and validation of analytical methods for pharmaceuticals like this compound are critical for ensuring product quality and safety. While historical methods like HSLC provided a foundation for antibiotic analysis, modern techniques such as UPLC-MS/MS offer unparalleled advantages. The superior sensitivity, selectivity, and speed of UPLC-MS/MS make it the method of choice for demanding applications in drug development and research. The data and protocols presented in this guide demonstrate the significant performance gains achievable with UPLC-MS/MS, enabling more accurate and efficient quantification of this compound.

References

A Comparative Analysis of the In Vivo Circulatory Effects of Rolitetracycline and Doxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo circulatory effects of two tetracycline (B611298) antibiotics, Rolitetracycline (B610553) and Doxycycline (B596269). The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the potential cardiovascular liabilities of these compounds.

Executive Summary

Intravenous administration of both this compound and Doxycycline can induce acute circulatory changes. Preclinical evidence from in vivo studies in minipigs suggests that at higher doses, this compound may have a more pronounced impact on cardiovascular parameters, including blood pressure and atrioventricular conduction, compared to Doxycycline. While both drugs can cause a transient increase in blood pressure and prolong the P-Q interval on an electrocardiogram (ECG), this compound has been associated with a higher incidence of pathological P-Q interval prolongation and atrioventricular (AV) block at elevated dosages.

Quantitative Data Summary

The following table summarizes the key circulatory effects observed in a comparative in vivo study in conscious minipigs following intravenous infusion of this compound and Doxycycline.

ParameterThis compoundDoxycycline
Blood Pressure Minor, short-lasting increase at 16 mg/kg.[1] Significantly greater increase than doxycycline at 32 mg/kg.[1]Minor, short-lasting increase at 16 mg/kg.[1]
Heart Rate Effects on heart rate were investigated, but specific changes are not detailed in the available abstract.[1]Effects on heart rate were investigated, but specific changes are not detailed in the available abstract.[1]
ECG: P-Q Interval Extension of the P-Q interval at 16 mg/kg.[1] Pathological P-Q values (>160 ms) in 2 out of 6 animals at 16 mg/kg.[1]Extension of the P-Q interval at 16 mg/kg.[1] No pathological P-Q values observed.[1]
ECG: Atrioventricular (AV) Block AV block observed in 4 out of 6 animals at 16 mg/kg.[1]No AV block observed.[1]

Note: The term "minor" and "significantly exceeded" are used as reported in the source abstract; precise quantitative values (e.g., mmHg increase in blood pressure) were not provided.

Experimental Protocols

The following is a detailed methodology based on a comparative study of this compound and Doxycycline in conscious minipigs.[1]

Animal Model:

  • Species: Minipig

  • Number of Animals: 36

  • State: Conscious

Drug Administration:

  • Drugs: this compound and Doxycycline (Vibravenös)

  • Route of Administration: Intravenous infusion into the tibial vein.

  • Dosage: 16, 24, and 32 mg/kg.

  • Infusion Periods: 4, 6, and 8 minutes.

Measured Parameters:

  • Blood Pressure: Monitored continuously.

  • Heart Rate: Monitored continuously.

  • Electrocardiogram (ECG): Monitored continuously, with specific attention to the P-Q interval.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Conscious Minipigs (n=36) instrumentation Instrumentation for BP, HR, and ECG Monitoring animal_model->instrumentation drug_prep Prepare this compound & Doxycycline Solutions instrumentation->drug_prep iv_infusion Intravenous Infusion (Tibial Vein) drug_prep->iv_infusion dosing Doses: 16, 24, 32 mg/kg Infusion Times: 4, 6, 8 min iv_infusion->dosing monitoring Continuous Monitoring of Circulatory Parameters dosing->monitoring data_extraction Extract BP, HR, and P-Q Interval Data monitoring->data_extraction comparison Compare Effects of This compound vs. Doxycycline data_extraction->comparison statistical_analysis Statistical Analysis of Differences comparison->statistical_analysis

Experimental workflow for comparing the circulatory effects of this compound and Doxycycline.

Signaling Pathways

The precise signaling pathways underlying the acute circulatory effects of this compound are not well-documented in the available literature. For Doxycycline, much of the research on its cardiovascular effects focuses on its anti-inflammatory and matrix metalloproteinase (MMP) inhibitory properties, which are more relevant to chronic conditions. However, some studies suggest that tetracyclines can impact mitochondrial function, which may have downstream effects on cardiac contractility and electrophysiology.[2]

The observed P-Q interval prolongation with both drugs suggests an effect on atrioventricular nodal conduction. This could be mediated by various ionic currents in the cardiac conduction system. Further research is required to elucidate the specific molecular targets and signaling cascades involved.

G cluster_drug Tetracycline Administration cluster_cellular Potential Cellular Effects cluster_cardiovascular Cardiovascular Outcomes drug Doxycycline mitochondria Mitochondrial Dysfunction drug->mitochondria mmp MMP Inhibition drug->mmp contractility Altered Cardiac Contractility mitochondria->contractility inflammation Reduced Inflammation mmp->inflammation remodeling Altered Vascular Remodeling mmp->remodeling

Potential signaling pathways influenced by Doxycycline with cardiovascular implications.

References

Structure-activity relationship of Rolitetracycline versus other tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationship (SAR) of rolitetracycline (B610553) against other notable tetracyclines, including the parent compound tetracycline (B611298), as well as the semi-synthetic analogues doxycycline (B596269) and minocycline (B592863). By examining their structural differences, antibacterial efficacy, and pharmacokinetic properties, this document aims to offer a clear perspective for researchers in drug discovery and development.

Structural Distinctions: The Genesis of this compound

Tetracyclines are a class of broad-spectrum antibiotics characterized by a linear, fused tetracyclic nucleus of naphthacene (B114907) carboxamide.[1][2] While all tetracyclines share this core structure, modifications to the peripheral functional groups significantly influence their biological activity and pharmacokinetic profiles.[2]

Mechanism of Action: A Shared Pathway of Protein Synthesis Inhibition

This compound, like all tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][5][6] The mechanism involves the reversible binding of the antibiotic to the 30S ribosomal subunit. This binding action physically obstructs the A site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[4][6] Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of bacterial growth and replication.

The fundamental mechanism of action is conserved across the tetracycline class, and the structural modification in this compound does not alter this core process.

Tetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell Tetracycline Tetracycline (e.g., this compound) Porin Porin Channel Tetracycline->Porin Passive Diffusion Ribosome_30S 30S Ribosomal Subunit Porin->Ribosome_30S Binding No_Protein Protein Synthesis Inhibited Ribosome_30S->No_Protein Ribosome_50S 50S Ribosomal Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Binding Blocked Protein Bacterial Protein

Tetracycline Mechanism of Action

Comparative Antibacterial Activity: A Quantitative Look

The in vitro efficacy of tetracyclines is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound and other tetracyclines against common Gram-positive and Gram-negative bacteria.

AntibioticOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Escherichia coli-<0.012*-
Staphylococcus aureus---
Tetracycline Staphylococcus aureus0.25 - >128164
Streptococcus pneumoniae0.06 - 160.258
Escherichia coli0.5 - >128464
Haemophilus influenzae0.25 - 3214
Doxycycline Staphylococcus aureus0.12 - 320.54
Streptococcus pneumoniae0.03 - 80.061
Escherichia coli0.5 - 64432
Haemophilus influenzae0.25 - 812
Minocycline Staphylococcus aureus0.12 - 160.251
Streptococcus pneumoniae0.06 - 40.120.5
Escherichia coli0.5 - 32216
Haemophilus influenzae0.25 - 40.52

*Note: Data for this compound against E. coli is presented as the concentration required to inhibit the majority of the tested strains, as specific MIC50 was not explicitly stated in the source.

From the available data, it is evident that doxycycline and minocycline generally exhibit lower MIC values against a broad range of bacteria compared to tetracycline, indicating greater potency. While comprehensive MIC data for this compound across a wide array of pathogens is limited in recent literature, early studies demonstrated its broad-spectrum activity. The significantly low concentration of this compound required to inhibit E. coli in one study suggests potent activity against this Gram-negative bacterium.

Pharmacokinetic Properties: The Impact of Structural Modification

The pyrrolidinylmethyl substitution in this compound significantly influences its pharmacokinetic profile, particularly its solubility and suitability for parenteral administration.

PropertyThis compoundTetracyclineDoxycyclineMinocycline
Primary Route of Administration ParenteralOralOral, IVOral, IV
Bioavailability (Oral) Poor~60-80%~90-100%~90-100%
Serum Protein Binding ~40-55%~55-65%~80-95%~70-80%
Half-life (hours) ~5-8~6-11~12-24~11-23

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure to determine the in vitro susceptibility of bacteria to antimicrobial agents.

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Visually inspect the plate for bacterial growth (turbidity). D->E F The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. E->F

Broth Microdilution Workflow

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the tetracycline is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Serum Protein Binding Determination by Equilibrium Dialysis

Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.

Protein_Binding_Workflow A Prepare a semi-permeable membrane that allows free drug to pass but retains proteins. B Place human serum albumin (HSA) solution and the tetracycline on one side of the membrane. A->B C Place a protein-free buffer on the other side. A->C D Allow the system to equilibrate with gentle agitation at a controlled temperature (e.g., 37°C). B->D C->D E Measure the concentration of the tetracycline on both sides of the membrane. D->E F Calculate the percentage of protein-bound drug. E->F

Equilibrium Dialysis Workflow

Protocol:

  • Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semi-permeable membrane with a specific molecular weight cutoff that allows the passage of the drug but not the serum proteins.

  • Sample Preparation: One chamber is filled with a solution of human serum albumin (HSA) at a physiological concentration, to which a known concentration of the tetracycline is added. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The dialysis cell is incubated at 37°C with gentle shaking for a sufficient period to allow the unbound drug to reach equilibrium across the membrane.

  • Concentration Measurement: After equilibration, samples are taken from both chambers, and the concentration of the tetracycline in each is measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The concentration of the unbound drug is the concentration in the protein-free buffer chamber. The concentration of the bound drug is calculated by subtracting the unbound concentration from the total drug concentration in the protein-containing chamber. The percentage of protein binding is then calculated as: (% Bound) = ([Total Drug] - [Unbound Drug]) / [Total Drug] x 100.

Conclusion: A Tale of Targeted Modification

The structure-activity relationship of this compound exemplifies a targeted approach to modifying a parent antibiotic to achieve specific pharmacokinetic advantages. The addition of the pyrrolidinylmethyl group successfully enhanced its water solubility, making it a viable option for parenteral administration where rapid and high concentrations are required. While it shares the same fundamental mechanism of action and broad-spectrum activity as other tetracyclines, its distinct pharmacokinetic profile sets it apart.

For drug development professionals, the case of this compound underscores the potential of prodrug strategies to overcome limitations of existing molecules. However, the emergence of more potent and orally bioavailable second and third-generation tetracyclines, such as doxycycline and minocycline, has largely superseded the clinical use of this compound in many applications. Future research in this area may focus on leveraging the principles of SAR to design novel tetracycline derivatives with improved efficacy against resistant strains and tailored pharmacokinetic profiles for specific clinical indications.

References

Safety Operating Guide

Proper Disposal of Rolitetracycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of rolitetracycline (B610553), a semisynthetic tetracycline (B611298) antibiotic. Adherence to these procedures is critical to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antibiotic resistance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is considered a hazardous substance and can be harmful if swallowed and irritating to the eyes, respiratory system, and skin.[1] When handling this compound powder or solutions, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of a spill, consult the specific cleanup procedures outlined in the Safety Data Sheet (SDS). For dry spills, use dry cleanup methods to avoid generating dust. For wet spills, absorb the material and place it in a labeled container for disposal.[2] Always wash the affected area with large amounts of water.[2]

Disposal Procedures for this compound Waste

The primary recommended method for the disposal of this compound and its waste is through a licensed waste management authority.[2] However, for laboratory-scale waste, chemical inactivation prior to disposal is a viable option. Given that this compound is a prodrug of tetracycline, an effective method for its degradation is through heat treatment, specifically autoclaving.

Quantitative Data on Thermal Degradation of Tetracycline

The following table summarizes the effectiveness of heat treatment on the degradation of tetracycline. As this compound readily hydrolyzes to tetracycline in aqueous solutions, these data provide a strong basis for the disposal of this compound solutions.

Treatment MethodTemperatureDurationDegradation Efficiency
Autoclaving121°C (250°F)15 minutes~99%
Boiling100°C (212°F)15 minutes~54.5%

Data sourced from studies on tetracycline degradation.

Important Note on Degradation Products: While heat treatment is effective at degrading the parent antibiotic, some degradation products of tetracycline have been shown to exhibit toxicity.[2] Therefore, even after treatment, the resulting liquid should be disposed of in accordance with local regulations for chemical waste.

Experimental Protocol: Disposal of this compound Solutions via Autoclaving

This protocol details the steps for the inactivation of this compound in a laboratory setting using a standard autoclave.

Materials:

  • This compound waste solution

  • Autoclavable container (e.g., borosilicate glass bottle with a loosened cap or a biohazard bag)

  • Autoclave

  • Personal Protective Equipment (PPE): lab coat, safety glasses, heat-resistant gloves

Procedure:

  • Preparation:

    • Ensure all this compound waste is in a liquid form. If you have solid this compound waste, dissolve it in a suitable solvent, such as water, before proceeding. This compound is soluble in water.

    • Place the this compound solution into an appropriate autoclavable container. Do not fill the container to more than 75% of its capacity to prevent overflow.

    • If using a sealed container, ensure the cap is loosened to allow for pressure equalization and prevent the container from shattering.

  • Autoclaving:

    • Place the container in the autoclave.

    • Run a standard liquid sterilization cycle at 121°C for a minimum of 30 minutes. The extended time ensures that the entire volume of the liquid reaches the target temperature for the required duration.

  • Cool Down and Final Disposal:

    • Allow the autoclave to complete its cycle and the pressure to return to a safe level before opening the door.

    • Wearing heat-resistant gloves, carefully remove the container from the autoclave. Be aware of hot steam and liquids.

    • Once the solution has cooled to room temperature, it can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations. Given the potential toxicity of degradation products, consulting with your environmental health and safety department is strongly advised.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rolitetracycline_Disposal_Workflow Start This compound Waste Decision_Form Solid or Liquid? Start->Decision_Form Solid_Waste Solid Waste Decision_Form->Solid_Waste Solid Liquid_Waste Liquid Waste Decision_Form->Liquid_Waste Liquid Dissolve Dissolve in Water Solid_Waste->Dissolve Autoclave Autoclave at 121°C for 30 minutes Liquid_Waste->Autoclave Chemical_Waste Dispose as Chemical Waste Liquid_Waste->Chemical_Waste If autoclave is not available Dissolve->Liquid_Waste Final_Disposal Dispose according to local regulations Autoclave->Final_Disposal After cooling Chemical_Waste->Final_Disposal

This compound Disposal Workflow

This guide provides a framework for the safe and effective disposal of this compound in a laboratory environment. By following these procedures, researchers can minimize risks to themselves and the environment, contributing to a safer and more sustainable scientific community. Always prioritize consulting your institution's specific safety guidelines and local regulations.

References

Essential Safety and Operational Guidance for Handling Rolitetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for Rolitetracycline to ensure a safe laboratory environment. Adherence to these guidelines is critical due to the hazardous nature of the compound.

This compound is a broad-spectrum, semi-synthetic tetracycline (B611298) antibiotic.[1][2] It is classified as a hazardous substance, harmful if swallowed, and an irritant to the eyes, respiratory system, and skin.[3][4] Long-term or repeated exposure may lead to cumulative health effects, and there is some evidence of potential developmental toxicity.[3]

Hazard Identification

A summary of the primary hazards associated with this compound is provided below.

Hazard TypeDescriptionGHS Classification
Acute Toxicity Harmful if swallowed.[4]Acute Toxicity - Oral 4[4]
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity - Single Exposure 3[4]
Chronic Health Effects Suspected of damaging fertility or the unborn child. Limited evidence of cumulative health effects with long-term exposure.[3] May cause skin sensitization in some individuals.[3]Reproductive Toxicity 2
Physical Hazards As a combustible solid, it may form explosive dust-air mixtures.[3][6]Not classified

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table and workflow diagram detail the necessary PPE for handling this compound.

Recommended Personal Protective Equipment
TaskRequired PPE
Handling Small Quantities (<500g) - Safety glasses with side shields or goggles[3][6]- Nitrile or low-protein latex gloves (double-gloving recommended)[3]- Laboratory coat[3][6]- NIOSH-certified dust respirator[3]
Handling Large Quantities (>500g) - Full face protection (face shield)[6]- Double-gloving with nitrile or suitable chemical-resistant gloves[3][7]- Disposable, low-permeability coveralls with buttoned collar and cuffs[3]- Protective shoe covers and head covering[3]- Positive-flow, full-face respirator (in cases of high potential exposure)[3]
Cleaning Spills - Chemical safety goggles or face shield[6]- Chemical-resistant gloves (e.g., nitrile)[3]- Protective clothing/coveralls to prevent skin contact[3]- NIOSH-certified dust respirator (HEPA filter recommended)[3]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Task Involving This compound assess_quantity Assess Quantity of This compound start->assess_quantity small_quantity < 500g assess_quantity->small_quantity Small large_quantity >= 500g assess_quantity->large_quantity Large spill_cleanup Spill Cleanup? small_quantity->spill_cleanup ppe_large Enhanced PPE: - Face Shield - Coveralls - Double Gloves - Shoe/Head Covers - Positive-Flow Respirator large_quantity->ppe_large ppe_small Standard PPE: - Safety Glasses - Lab Coat - Single Gloves - Dust Respirator spill_cleanup->ppe_small No ppe_spill Spill PPE: - Chemical Goggles - Coveralls - Nitrile Gloves - HEPA Respirator spill_cleanup->ppe_spill Yes end Proceed with Task ppe_small->end ppe_large->end ppe_spill->end Spill_Response_Workflow spill_occurs Spill Occurs assess_spill Assess Spill Size spill_occurs->assess_spill minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major minor_steps 1. Wear PPE (Gloves, Respirator, Glasses) 2. Use dry cleanup (avoid dust) 3. Dampen with water if needed 4. Vacuum with HEPA filter 5. Place in sealed container for disposal minor_spill->minor_steps major_steps 1. Alert personnel and evacuate area 2. Alert Emergency Responders 3. Control contact by wearing full PPE 4. Prevent entry into drains/waterways 5. Recover product where possible 6. Clean and decontaminate area major_spill->major_steps

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.